Methyl 5-amino-2-methoxybenzoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-amino-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYVJKSCZFDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
Shanghai, China – January 18, 2026 – As a cornerstone in the synthesis of a multitude of pharmaceutical agents, Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt are critical intermediates for researchers and professionals in drug development. This technical guide provides a comprehensive overview of the molecule's chemical properties, synthesis, and applications, offering valuable insights for its effective utilization in the laboratory and beyond.
Core Molecular Attributes
Methyl 5-amino-2-methoxybenzoate is an organic compound that serves as a versatile building block in medicinal chemistry. The hydrochloride salt is often preferred in practical applications due to its increased stability and solubility in aqueous media.
| Property | Methyl 5-amino-2-methoxybenzoate | Methyl 5-amino-2-methoxybenzoate Hydrochloride |
| Chemical Formula | C₉H₁₁NO₃[1][2] | C₉H₁₂ClNO₃ |
| Molecular Weight | 181.19 g/mol [1][2] | 217.65 g/mol |
| CAS Number | 22802-67-1[1][2] | Not explicitly found, salt of 22802-67-1 |
| Appearance | Pale yellow liquid or solid[2] | Expected to be a crystalline solid |
| Storage | 2-8°C, sealed in dry, dark place[1] | Room temperature, in a dry place |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Methyl 5-amino-2-methoxybenzoate typically involves the reduction of the corresponding nitro compound, Methyl 5-nitro-2-methoxybenzoate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Synthesis of Methyl 5-amino-2-methoxybenzoate
-
Reaction Setup: In a reaction vessel, dissolve Methyl 5-methoxy-2-nitrobenzoate in a suitable solvent such as ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.
-
Reduction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Methyl 5-amino-2-methoxybenzoate in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Caption: Synthetic workflow for Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt.
Spectroscopic Characterization
The structure of Methyl 5-amino-2-methoxybenzoate can be confirmed using various spectroscopic methods. While specific data for the hydrochloride salt is less commonly published, the key spectral features of the free base are well-documented.
A representative ¹H NMR spectrum of a related compound, methyl 2-amino-5-methoxybenzoate, in CDCl₃ shows characteristic peaks at approximately 3.76 ppm (s, 3H, for one of the methoxy groups), 3.88 ppm (s, 3H, for the other methoxy group), a broad singlet for the amino protons around 5.37 ppm, and distinct signals in the aromatic region.[3]
Applications in Drug Development
Methyl 5-amino-2-methoxybenzoate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] Its structural motifs are found in drugs targeting various therapeutic areas.
-
Antipsychotics: Derivatives of this compound are key in the synthesis of antipsychotic medications like sulpiride.
-
Gastrointestinal Agents: It serves as a precursor for prokinetic agents used to treat gastrointestinal disorders.
-
Kinase Inhibitors: The scaffold is utilized in the development of kinase inhibitors for cancer therapy.
Caption: Key therapeutic areas utilizing this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The free base is known to cause skin and eye irritation and may cause respiratory irritation.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its well-defined chemical properties and synthetic accessibility make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and applications is crucial for its effective use in the development of novel therapeutics.
References
-
PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]
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Navigating the Solubility Landscape of Methyl 5-amino-2-methoxybenzoate Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2-methoxybenzoate hydrochloride, a substituted aromatic amine salt, presents a unique set of challenges and opportunities in pharmaceutical and chemical research due to its solubility characteristics. As an ionizable compound, its behavior in organic media is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles, offers predictive insights based on structural analogs, and provides detailed, field-proven methodologies for accurate solubility determination.
Introduction: The Critical Role of Organic Solvent Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a cornerstone of process chemistry and formulation science. For this compound, a molecule featuring an ionizable amino group, a lipophilic aromatic ring, and polar ester and ether functionalities, understanding its interaction with diverse organic media is paramount. Inefficient solvent selection can lead to low reaction yields, challenging purifications, and ultimately, formulations with poor bioavailability.
This guide, authored from the perspective of a senior application scientist, aims to equip researchers with a robust framework for understanding and manipulating the solubility of this and similar hydrochloride salts. We will delve into the molecular-level interactions that dictate solubility, provide a comparative analysis with structurally related compounds, and present detailed protocols for both high-throughput kinetic screening and definitive thermodynamic solubility determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For this compound, several key properties dictate its solubility profile.
Table 1: Physicochemical Properties of Methyl 5-amino-2-methoxybenzoate and Related Compounds
| Property | Methyl 5-amino-2-methoxybenzoate | Aniline | p-Toluidine | p-Anisidine |
| Molecular Formula | C₉H₁₁NO₃ | C₆H₇N | C₇H₉N | C₇H₉NO |
| Molecular Weight | 181.19 g/mol | 93.13 g/mol | 107.15 g/mol | 123.15 g/mol |
| Structure | Aromatic amine with methoxy and methyl ester groups | Simple aromatic amine | Aromatic amine with a methyl group | Aromatic amine with a methoxy group |
| Predicted logP | ~1.8 (predicted) | 1.09 | 1.39 | 1.27 |
| pKa (of conjugate acid) | ~4.5-5.0 (estimated for the aromatic amine)[1] | 4.6 | 5.1 | 5.3 |
The hydrochloride salt form introduces a strong ionic character to the molecule. The protonated ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) create a high lattice energy in the solid state, which must be overcome by the solvent for dissolution to occur. This process is thermodynamically described by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.[2][3][4]
The Dissolution Process of an Amine Hydrochloride
The dissolution of this compound in an organic solvent can be conceptualized as a three-step process:
-
Overcoming Lattice Energy: Energy is required to break the ionic and intermolecular bonds holding the crystal lattice together.
-
Solvent Cavity Formation: Energy is needed to create a space within the solvent for the solute molecule.
-
Solvation: Energy is released as the solvent molecules arrange themselves around the solute ions and molecules, forming stabilizing interactions.
Figure 1: Enthalpy changes during the dissolution of an ionic solid.
Predictive Analysis of Solubility in Organic Solvents
In the absence of a comprehensive experimental dataset for this compound, we can predict its solubility behavior by examining its structural features and comparing it to simpler, well-characterized aromatic amine hydrochlorides.
Impact of Solvent Polarity
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally the most effective for dissolving amine hydrochlorides. Their ability to engage in hydrogen bonding is crucial. The alcohol's hydroxyl group can act as a hydrogen bond donor to the chloride ion and as a hydrogen bond acceptor for the ammonium group.[5][6][7][8][9] This strong solvation helps to overcome the high lattice energy of the salt. For instance, aniline hydrochloride is soluble in both water and alcohol.[10] Similarly, p-toluidine hydrochloride is reported to be soluble in water and ethanol.[11][12] We can therefore predict that this compound will exhibit its highest solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the protonated amine cation effectively through dipole-ion interactions. However, their ability to solvate the chloride anion is weaker compared to protic solvents, as they lack a hydrogen bond donating group. Consequently, solubility is expected to be lower than in alcohols but higher than in nonpolar solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents are poor at solvating ions. The energy released from the weak van der Waals interactions between the solvent and the ions is insufficient to overcome the crystal lattice energy. Therefore, this compound is predicted to be practically insoluble in nonpolar organic solvents. This is supported by data for p-toluidine hydrochloride, which is insoluble in ether and benzene.[13]
Table 2: Predicted and Analog-Supported Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Supporting Data from Analogs |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with both cation and anion. Aniline HCl and p-Toluidine HCl are soluble in ethanol.[10][11][12] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Good cation solvation via dipole-ion interactions, but poor anion solvation. |
| Nonpolar Aprotic | Toluene, Hexane | Very Low / Insoluble | Insufficient solvation energy to overcome lattice energy. p-Toluidine HCl is insoluble in benzene.[13] |
| Chlorinated | Dichloromethane, Chloroform | Low | Moderate polarity but weak hydrogen bonding capability. Aniline HCl is soluble in chloroform.[10] |
Methodologies for Experimental Solubility Determination
Accurate and reproducible solubility data is essential for any research or development program. Two primary types of solubility are measured: kinetic and thermodynamic.[14][15]
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput screening method used in early-stage drug discovery. It measures the concentration of a compound at which precipitation occurs when a concentrated DMSO stock solution is added to an aqueous or organic medium.[14][16] This method is rapid but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[18]
-
Precipitation Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. The lowest concentration at which a significant increase in scattering is observed is the kinetic solubility.[18]
-
Quantification (Optional): Alternatively, after incubation, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.[16][19]
Figure 2: Workflow for a kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution. The "gold standard" for its determination is the shake-flask method.[17] This method is more time and resource-intensive but provides the most accurate and reliable data, which is crucial for late-stage development and regulatory filings.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[20]
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve.[15]
Conclusion and Future Directions
For researchers and drug development professionals, the key takeaway is the necessity of empirical determination. The detailed protocols provided for both kinetic and thermodynamic solubility assays offer a clear pathway to generating the reliable data required for informed decision-making in process development and formulation. As computational models for solubility prediction continue to improve, future work may involve the use of QSAR and other in silico tools to refine these predictions further.[21] However, for the foreseeable future, the experimental methodologies outlined in this guide remain the authoritative standard.
References
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Biosynth. (n.d.). p-Toluidine HCl. Retrieved from Biosynth website.[11]
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Methyl 5-amino-2-methoxybenzoate hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a key chemical intermediate whose integrity is paramount for the success of downstream applications, particularly in pharmaceutical synthesis and materials science. The presence of three reactive functional groups—an aromatic amine, a methyl ester, and a methoxy ether—within its structure makes it a versatile building block. However, these same groups render the molecule susceptible to various degradation pathways. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its degradation mechanisms, outline scientifically-grounded storage and handling protocols, and provide methodologies for its stability assessment, ensuring researchers and drug development professionals can maintain its purity, potency, and performance.
Physicochemical Profile and Inherent Stability Characteristics
The stability of a compound is intrinsically linked to its molecular structure. This compound combines features that necessitate careful handling. The hydrochloride salt form generally enhances water solubility compared to the free base, which can be advantageous in certain applications.[1][2] However, this salt form also introduces a potential for hygroscopicity and interaction with moisture.
| Property | Value | Source |
| CAS Number | 22802-67-1 (for the free base) | [3] |
| Molecular Formula | C₉H₁₂ClNO₃ | - |
| Molecular Weight | 217.65 g/mol | - |
| Appearance | Typically a solid, ranging from off-white to pale yellow or tan | [3] |
| Key Functional Groups | Aromatic Amine, Methyl Ester, Methoxy Ether, Hydrochloride Salt | - |
| Recommended Storage | 2-8°C, Keep in dark place, sealed in dry atmosphere | [3][4][5] |
The primary points of vulnerability in the molecule are:
-
The Aromatic Amine: Prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This is often the primary cause of discoloration (e.g., turning pink, brown, or black) in aromatic amines.[6][7][8]
-
The Methyl Ester: Susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, or simply by water over extended periods, especially at elevated temperatures.[9][10][11]
-
The Hydrochloride Salt: While improving solubility, it increases the compound's propensity to absorb atmospheric moisture (hygroscopicity).[12][13] Absorbed water can then act as a reagent for the hydrolysis of the ester group.
Critical Factors Influencing Stability
A proactive approach to stability requires understanding and controlling the environmental factors that can trigger degradation.
Temperature
Elevated temperatures provide the activation energy for degradative reactions. For this compound, this primarily concerns the hydrolysis of the ester and the acceleration of oxidative processes. Manufacturer recommendations consistently point towards refrigerated storage (2-8°C) to minimize thermal degradation and maintain long-term stability.[3][4] Storing at temperatures below 30°C is a general guideline for many amines to maintain their stability.[13]
Humidity and Moisture
This is arguably one of the most critical factors for amine hydrochloride salts.
-
Hygroscopicity: Amine hydrochlorides are salts that readily attract and absorb water from the atmosphere.[13] This can cause the material to change physically (e.g., clumping, deliquescence) and chemically.
-
Hydrolytic Degradation: The absorbed moisture is not inert; it can act as a reactant. The ester linkage is vulnerable to cleavage by water, a process that can be catalyzed by the inherent acidity of the hydrochloride salt, yielding 5-amino-2-methoxybenzoic acid and methanol.[9][10]
To mitigate these risks, the compound must be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccated environment.
Light (Photostability)
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. Aromatic amines are notoriously photosensitive and can undergo photo-oxidation.[14] This process can lead to the formation of highly colored impurities and polymeric byproducts, significantly compromising the purity of the material.[6][8]
According to the International Council for Harmonisation (ICH) Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[15][16] This involves exposing the compound to standardized light sources to assess its intrinsic photosensitivity and determine if light-resistant packaging is required.[17][18] For this compound, storage in amber glass vials or other opaque, light-blocking containers is mandatory.
pH in Solution
When used in solution, the pH of the medium dictates the stability of the compound.
-
Acidic Conditions (Low pH): While the amine is protonated and thus less susceptible to oxidation, the acidic environment can accelerate the hydrolysis of the methyl ester.[10][11]
-
Neutral to Basic Conditions (High pH): As the pH increases, the amine group is deprotonated, making it significantly more susceptible to oxidation.[19] Concurrently, base-catalyzed hydrolysis of the ester (saponification) is a rapid, irreversible reaction.[10][11]
The optimal pH for stability in solution is therefore a compromise, typically in the weakly acidic range, but this must be determined empirically for specific applications.
Oxygen and Oxidizing Agents
The aromatic amine moiety is a primary target for oxidation. Atmospheric oxygen can cause slow degradation over time (autoxidation). This process is often autocatalytic and can be accelerated by trace metal impurities. Contact with strong oxidizing agents must be strictly avoided as it will lead to rapid and extensive degradation.[7][20][21] Storage under an inert atmosphere is the most effective preventative measure.
Potential Degradation Pathways
Understanding the likely chemical transformations the molecule may undergo is fundamental to developing appropriate analytical methods and storage strategies.
Hydrolytic Pathway
The primary hydrolytic degradation involves the cleavage of the ester bond.
Caption: Hydrolysis of the methyl ester group.
Oxidative Pathway
The oxidation of the aromatic amine can lead to a cascade of products, often resulting in complex impurity profiles and visible color changes.
Caption: Oxidation of the aromatic amine group.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following conditions are essential.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows rates of all potential degradation reactions (hydrolysis, oxidation).[3][4] |
| Atmosphere | Tightly sealed container, preferably under a dry, inert gas (e.g., Nitrogen, Argon). | Prevents ingress of moisture and oxygen, mitigating hydrolysis and oxidation.[13] |
| Light | Store in an amber or opaque container. Avoid exposure to direct sunlight or strong artificial light. | Protects the light-sensitive aromatic amine from photo-degradation.[14][15] |
| Container | Glass is preferred. Ensure the container material is inert and the seal is robust. | Prevents reaction with container material and ensures a tight seal against the environment.[5] |
Handling:
-
Handle the compound in a well-ventilated area or a chemical fume hood.[21]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use clean, dry spatulas and equipment for dispensing.
-
After dispensing, flush the container headspace with an inert gas before resealing tightly.
Methodologies for Stability Assessment
A robust stability assessment program is self-validating, providing empirical data to confirm the storage conditions and predict shelf-life.
Workflow for Stability Evaluation
Caption: Overall workflow for stability testing.
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all potential degradation products.[22][23]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) as it is versatile for moderately polar compounds.
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method starting with a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B). This will elute the polar degradants (like the hydrolyzed acid) first and the parent compound later.
-
Detector Wavelength Selection: Use a Diode Array Detector (DAD) to scan the UV spectrum. Determine the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength and also at lower wavelengths (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study (Protocol 2) to challenge the method. The goal is to demonstrate that all degradation peaks are baseline-resolved from the parent peak and from each other.
-
Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[15]
Methodology: Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the following conditions, alongside a control sample protected from stress. Aim for 5-20% degradation of the parent compound.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 60-80°C for 1 week.
-
Photostability: Expose the solid compound to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be wrapped in aluminum foil to exclude light.
Analyze all stressed samples by the developed stability-indicating method. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with a degradant.
Conclusion
The chemical stability of this compound is a multi-faceted issue governed by its inherent molecular structure and its external environment. The primary vulnerabilities are the oxidative sensitivity of the aromatic amine and the hydrolytic lability of the methyl ester, with moisture acting as a key degradation initiator for the hydrochloride salt. Strict adherence to a protocol of refrigerated, dry, and dark storage in a tightly sealed, inert container is non-negotiable for preserving its quality. The implementation of systematic stability studies, guided by robust analytical methods, provides the ultimate assurance of the material's integrity, enabling reliable and reproducible results in research and development.
References
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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Khadijah, S., et al. (2018). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]
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Cimini, M., et al. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]
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Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]
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Unknown. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. ScienceMadness.org. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ICH Q1B Photostability Testing - Testing Laboratory. (n.d.). [Link]
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Li, M., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
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PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]
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Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. The Journal of Physical Chemistry. [Link]
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European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (EP 0675867 B1). [Link]
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
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Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control. [Link]
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Chemsrc. (2025). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. [Link]
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Ghorab, M. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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NIOSH. (2002). amines, aromatic 2002. CDC. [Link]
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A Comprehensive Spectroscopic Guide to Methyl 5-amino-2-methoxybenzoate Hydrochloride for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for Methyl 5-amino-2-methoxybenzoate hydrochloride. This document is structured to offer not just raw data, but a foundational understanding of the molecule's spectral characteristics, crucial for its application in research and drug development.
Introduction: The Significance of Spectroscopic Characterization
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring an aromatic ring with amino, methoxy, and methyl ester functional groups, offers multiple sites for chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of experimental results. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation based on fundamental principles and comparative data from related molecules.
Molecular Structure and Functional Groups
The structural integrity of this compound is the basis for its spectral properties. The key functional groups that give rise to its characteristic spectroscopic signals are:
-
Aromatic Ring: The benzene ring provides a scaffold for the substituents and gives rise to distinct signals in both NMR and IR spectroscopy.
-
Ammonium Group (-NH₃⁺): The protonated amine is a key feature of the hydrochloride salt, significantly influencing the electronic environment of the aromatic ring and exhibiting characteristic IR absorption bands.
-
Methoxy Group (-OCH₃): This electron-donating group influences the chemical shifts of adjacent aromatic protons and carbons.
-
Methyl Ester Group (-COOCH₃): This group has characteristic signals in both NMR and IR spectra.
Below is a diagram illustrating the molecular structure of this compound, with key atoms numbered for NMR assignment purposes.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the ammonium protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 (broad) | Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |
| ~7.6 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group and meta to the ammonium group, leading to a downfield shift. |
| ~7.4 | Doublet of doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6 (meta-coupling). |
| ~7.2 | Doublet | 1H | H-3 | This proton is ortho to the methoxy group and meta to the ester group. |
| ~3.9 | Singlet | 3H | -OCH₃ (methoxy) | This is a typical chemical shift for a methoxy group attached to an aromatic ring. Data from related isomers like methyl 2-amino-5-methoxybenzoate supports this prediction.[1] |
| ~3.8 | Singlet | 3H | -COOCH₃ (ester) | This is a characteristic chemical shift for a methyl ester. Data from related isomers like methyl 2-amino-5-methoxybenzoate supports this prediction.[1] |
Causality Behind Predictions:
-
Solvent Choice: DMSO-d₆ is chosen as the solvent for this prediction because the hydrochloride salt is likely to be more soluble in polar aprotic solvents. It also allows for the observation of exchangeable protons like those of the ammonium group.
-
Effect of Protonation: The protonation of the amino group to an ammonium group (-NH₃⁺) has a significant electron-withdrawing effect on the aromatic ring. This causes a general downfield shift (to higher ppm values) for all the aromatic protons compared to the free base, Methyl 5-amino-2-methoxybenzoate.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (ester) | The carbonyl carbon of the ester group is expected in this region. |
| ~155 | C-2 | The carbon atom attached to the methoxy group is expected to be significantly downfield. |
| ~140 | C-5 | The carbon atom attached to the ammonium group will be shifted downfield due to the electron-withdrawing effect. |
| ~125 | C-1 | The carbon atom bearing the ester group. |
| ~122 | C-6 | Aromatic CH carbon. |
| ~118 | C-4 | Aromatic CH carbon. |
| ~115 | C-3 | Aromatic CH carbon. |
| ~56 | -OCH₃ (methoxy) | A typical chemical shift for a methoxy carbon. |
| ~52 | -COOCH₃ (ester) | A typical chemical shift for a methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| 3200-2800 (broad) | Strong | N-H⁺ stretch | The stretching vibration of the N-H bonds in the ammonium group (-NH₃⁺) gives a very broad and strong absorption in this region. |
| ~3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the benzene ring. |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy and methyl ester groups. |
| ~1720 | Strong | C=O stretch | The carbonyl group of the ester will show a strong absorption band. This is a very reliable and characteristic peak. Data for related isomers suggests a value around 1700 cm⁻¹.[2] |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250, ~1050 | Strong | C-O stretch | Asymmetric and symmetric stretching vibrations of the ester and ether C-O bonds. |
Key Differences from the Free Base:
The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base (Methyl 5-amino-2-methoxybenzoate) is the presence of the broad N-H⁺ stretching band between 3200-2800 cm⁻¹. In the free base, one would expect two sharp N-H stretching bands for the primary amine (-NH₂) at around 3400-3300 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum is expected to show the molecular ion of the free base.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation | Rationale |
| 182.08 | [M+H]⁺ | The molecular ion of the free base (Methyl 5-amino-2-methoxybenzoate, MW = 181.19) plus a proton. This is expected to be the base peak. |
| 151.06 | [M+H - OCH₃]⁺ | Loss of a methoxy radical from the molecular ion. |
| 122.06 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |
Self-Validating System: The combination of the molecular ion at m/z 182 and the characteristic fragmentation patterns provides a high degree of confidence in the structural assignment.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
The following diagram illustrates a typical workflow for the spectroscopic analysis of a research compound.
Sources
The Lynchpin of Innovation: A Technical Guide to the Medicinal Chemistry Applications of Methyl 5-amino-2-methoxybenzoate Hydrochloride
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 5-amino-2-methoxybenzoate hydrochloride emerges as a compound of significant interest. Its unique trifunctional architecture—an aromatic amine, a methoxy group, and a methyl ester—presents a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the potential applications of this compound, offering a technical roadmap for researchers, scientists, and drug development professionals.
Core Attributes of a Versatile Scaffold
This compound is a stable, crystalline solid that serves as an excellent starting point for complex molecular syntheses.[1][2] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A comprehensive understanding of its physicochemical properties is crucial for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 22802-67-1 (free base) | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ • HCl | Inferred |
| Molecular Weight | 217.65 g/mol | Inferred |
| Appearance | Pale yellow liquid or solid | [1][2] |
| Purity | ≥ 98% (GC) | [2] |
| Boiling Point | > 327 °C (760 mmHg) | [2] |
| Storage | 2-8 °C, sealed in dry, dark place | [1] |
| Solubility | Slightly soluble in water | [3][4] |
Table 1: Physicochemical Properties of Methyl 5-amino-2-methoxybenzoate.
The strategic placement of the amino, methoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization. The amino group serves as a key nucleophile or a site for diazotization, the methoxy group influences the electronic properties of the ring and can be a site for demethylation, and the methyl ester is readily converted to amides, hydrazides, or other carboxylic acid derivatives.
A Gateway to Privileged Scaffolds: Synthetic Transformations
The true potential of this compound lies in its ability to be transformed into a variety of "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets. The following diagram illustrates the central role of this compound as a versatile starting material.
Figure 1: this compound as a central building block for diverse therapeutic agents.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The most direct and widely utilized transformation of Methyl 5-amino-2-methoxybenzoate is the formation of amide bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines using standard coupling reagents. Alternatively, the ester can be directly converted to an amide via aminolysis.
Experimental Protocol: General Amide Coupling via Carboxylic Acid Intermediate
-
Saponification: Dissolve this compound in a mixture of methanol and water. Add an excess of a strong base (e.g., NaOH or KOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the 5-amino-2-methoxybenzoic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Amide Coupling: To a solution of the resulting carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the crude product by column chromatography or recrystallization.
This straightforward protocol allows for the generation of large libraries of amide derivatives for structure-activity relationship (SAR) studies.
Synthesis of Heterocyclic Scaffolds
The amino group of Methyl 5-amino-2-methoxybenzoate provides a reactive handle for the construction of various heterocyclic systems. Condensation reactions with dicarbonyl compounds, for instance, can lead to the formation of benzodiazepines, quinoxalines, or other fused ring systems that are prevalent in medicinally active compounds.
Potential Therapeutic Applications: Learning from Isomers and Analogs
While direct examples of marketed drugs derived from Methyl 5-amino-2-methoxybenzoate are not abundant in the public domain, the therapeutic applications of its isomers and structurally related compounds provide a strong rationale for its potential in several key areas.
Kinase Inhibitors for Oncology
The anilinic scaffold is a cornerstone of many kinase inhibitors. For example, the multi-kinase inhibitor Lenvatinib, used in the treatment of various cancers, is synthesized from a scaffold structurally similar to Methyl 4-amino-2-methoxybenzoate. The amino group of these scaffolds is often acylated to form a quinoline or quinazoline ring system, which is a common feature of ATP-competitive kinase inhibitors. The methoxy substituent can play a crucial role in modulating solubility and metabolic stability.
GPCR Ligands for CNS Disorders
Derivatives of aminobenzoic acids are well-represented as ligands for G-protein coupled receptors (GPCRs). For instance, Methyl 2-methoxy-5-aminosulfonyl benzoate is a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[3] This suggests that derivatives of Methyl 5-amino-2-methoxybenzoate could be explored as potential ligands for dopamine and serotonin receptors, which are important targets for treating a range of neurological and psychiatric disorders.
Anti-inflammatory and Analgesic Agents
The initial search results strongly suggest the utility of Methyl 5-amino-2-methoxybenzoate in the development of anti-inflammatory and analgesic medications.[1] The aminobenzoate scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-modulating compounds. Derivatization of the amino and carboxylate groups can lead to compounds with improved potency and selectivity for targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.
The Role of Bioisosteric Replacement in Drug Design
In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for optimizing lead compounds. Methyl 5-amino-2-methoxybenzoate can be strategically employed as a bioisostere for other substituted aniline or benzoic acid fragments in known drug molecules. This approach can lead to new chemical entities with improved pharmacokinetic profiles, enhanced target affinity, or reduced off-target effects.
Figure 2: The strategic use of Methyl 5-amino-2-methoxybenzoate in bioisosteric replacement for lead optimization.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide range of derivatives, providing access to privileged chemical space. While its direct application in marketed drugs may be less documented than its isomers, the strong evidence from structurally related compounds underscores its significant potential in the discovery of novel kinase inhibitors, GPCR ligands, and anti-inflammatory agents. As drug discovery continues to demand innovative molecular scaffolds, the strategic application of this compound is poised to play a crucial role in the development of the next generation of therapeutics.
References
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Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
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-
PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. [Link]
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Safety and handling precautions for Methyl 5-amino-2-methoxybenzoate hydrochloride
An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-2-methoxybenzoate Hydrochloride
This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The protocols herein are designed as self-validating systems, grounded in authoritative data to foster trustworthiness and expertise in the laboratory.
Section 1: Compound Identification and Properties
Methyl 5-amino-2-methoxybenzoate is a versatile organic compound featuring amino, methoxy, and methyl ester functional groups, which contribute to its utility as a building block for more complex molecules.[1] This guide focuses on its hydrochloride salt form. While sharing the core reactivity of the free base, the hydrochloride salt exhibits distinct physical properties, such as altered solubility and potentially increased corrosive or irritant potential.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | - |
| Synonyms (Free Base) | 5-Amino-2-methoxy-benzoic acid methyl ester | [1] |
| CAS Number (Free Base) | 22802-67-1 | [1] |
| Molecular Formula (Free Base) | C₉H₁₁NO₃ | [1] |
| Molecular Weight (Free Base) | 181.19 g/mol | [1] |
| Appearance | Pale yellow to brown solid, liquid, or semi-solid | [1] |
| Solubility | Slightly soluble in water | [2] |
| Storage Temperature | 2-8°C recommended |[1] |
Section 2: Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe handling. Methyl 5-amino-2-methoxybenzoate and its salt are classified under the Globally Harmonized System (GHS) primarily as irritants. The aromatic amine moiety is a common structural alert for such properties.
Table 2: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Code | Hazard Statement | Source(s) |
|---|
|
| Warning | H302 | Harmful if swallowed |[3] | | | | H315 | Causes skin irritation |[4] | | | | H319 | Causes serious eye irritation |[4] | | | | H335 | May cause respiratory irritation |[4] |Toxicological Profile:
-
Skin and Eye Irritation: Direct contact can cause inflammation, redness, and discomfort.[5] Prolonged exposure may exacerbate pre-existing conditions like dermatitis.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[5]
-
Ingestion: The compound is classified as harmful if swallowed, potentially causing systemic effects.[3]
Section 3: The Hierarchy of Controls: Engineering Safeguards and PPE
Effective safety management prioritizes the elimination or control of hazards at their source. Personal Protective Equipment (PPE) is the final line of defense, to be used after all other control measures have been implemented.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[6] This is the primary method for preventing respiratory exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors and to maintain a safe working environment.[7]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical for preventing direct contact.[8]
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards.[9] A face shield should be worn over goggles whenever there is a significant risk of splashing.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are mandatory.[9] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[10]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.[9]
-
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with the appropriate cartridges is required.[8][9]
Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Section 4: Standard Operating Procedures for Handling and Storage
Routine Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment and PPE.
-
Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the release of dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, tightly seal the container.[3] Decontaminate any affected surfaces and equipment.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[6][11]
Storage Protocol
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.[12]
-
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and dark place.[3] A recommended temperature range is 2-8°C.[1] The storage area should be well-ventilated and secure, accessible only to authorized personnel.[3][7]
-
Container: Use containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[7]
-
Segregation: Chemical segregation is critical. Store this compound away from incompatible materials.[13]
Caption: Storage incompatibility diagram.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is vital.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[11]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Rinse the mouth thoroughly with water. Drink one or two glasses of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][11]
Accidental Release (Spill) Protocol
For a small-scale laboratory spill:
Caption: Step-by-step workflow for spill response.
Fire-Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[3]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Classification: Waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[14]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in general trash.[3][6]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc. (2025). Chemsrc.
- Personal Protective Equipment (PPE) - CHEMM. CHEMM.
- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
- Methyl 5-amino-2-methoxybenzoate | 22802-67-1 - Sigma-Aldrich. Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.
- Storage of Laboratory Chemicals: Research Safety - Protect IU. Indiana University.
- Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial.
- Methyl 2-amino-5-methoxybenzoate | 2475-80-1 - Sigma-Aldrich. Sigma-Aldrich.
- Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem.
- 5-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex.
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- METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 - ChemicalBook. (2025). ChemicalBook.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2-Amino-5-methylbenzoic Acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
- 5-aMino-2-Methoxy-4-Methylbenzoic acid SDS, 70752-50-0 Safety D
- Methyl 4-amino-2-methoxybenzoate - SAFETY D
- Methyl 2-formyl-5-methoxybenzoate-SDS-MedChemExpress. (2025). MedChemExpress.
- 2-Chloroethyl ethyl sulfide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Methyl 2-amino-5-methoxybenzoate, 96% 250 mg | Buy Online - Thermo Fisher Scientific. Thermo Fisher Scientific.
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Navigating the Procurement of Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the procurement of key chemical intermediates is a critical step that underpins the success of their work. This in-depth technical guide provides a comprehensive overview of the commercial landscape for Methyl 5-amino-2-methoxybenzoate hydrochloride, a valuable building block in the synthesis of various pharmaceutical compounds. This guide addresses common points of confusion, outlines key quality considerations, and provides a survey of commercial suppliers to empower informed purchasing decisions.
Introduction: The Utility of this compound
This compound is a substituted aniline derivative with functional groups that make it a versatile reagent in organic synthesis. The presence of an amino group, a methoxy group, and a methyl ester on the benzene ring allows for a variety of chemical transformations. Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base. In the realm of pharmaceutical research, this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[1]
Decoding the CAS Number: A Point of Critical Clarification
A significant challenge in sourcing this compound is the presence of multiple Chemical Abstracts Service (CAS) numbers associated with it and its free base. This ambiguity can lead to the procurement of the wrong compound, causing delays and consuming valuable resources.
-
CAS 99450-55-2: This is the most consistently and reliably used CAS number for This compound . Researchers should prioritize this identifier when searching for and ordering the hydrochloride salt.
-
CAS 22802-67-1: This CAS number corresponds to the free base , Methyl 5-amino-2-methoxybenzoate. While structurally related, the absence of the hydrochloride salt can affect its physical and chemical properties, including solubility and stability.
-
CAS 64969-57-1: This CAS number is occasionally associated with the hydrochloride salt but is not in wide use by major commercial suppliers. To avoid ambiguity, it is recommended to use CAS 99450-55-2.
This distinction is paramount. The hydrochloride salt is generally a more stable, crystalline solid, which can be easier to handle and weigh accurately than the free base. Its solubility profile will also differ, a critical consideration for reaction setup.
Commercial Suppliers and Product Specifications
A survey of the chemical supplier landscape reveals several sources for this compound. However, the level of detail regarding product specifications can vary significantly. Below is a comparative table of offerings from several suppliers.
| Supplier | CAS Number | Purity Specification | Available Quantities | Additional Information |
| ChemExpress | 99450-55-2 | >98% | 5g, 10g, 50g | Offers larger quantities upon inquiry. |
| BLD Pharmatech | 99450-55-2 | 96% | Not specified on website | Listed on ChemBuyersGuide. |
| CymitQuimica | 99450-55-2 | Not specified on website | Inquiry-based | Provides molecular formula and weight.[2] |
| Glentham Life Sciences | Not explicitly listed | - | - | - |
| Biosynth | Not explicitly listed | - | - | - |
Note: The purity specifications provided are often general statements. It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) to understand the precise quality of the material.
The Critical Role of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for ensuring the quality and identity of a purchased chemical. Researchers should never assume that a product meets their requirements based on the supplier's website alone. A comprehensive CoA for this compound should include the following:
-
Identification: Confirmation of the chemical name, CAS number, and molecular formula.
-
Purity: The percentage purity of the compound, determined by a specific analytical method.
-
Analytical Methods: The techniques used to determine purity. For this compound, common methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Appearance: A description of the physical state (e.g., white to off-white powder).
-
Solubility: Information on the solubility in common laboratory solvents.
-
Date of Analysis and Lot Number: To ensure the data is current and traceable to a specific batch of the product.
Below is a diagram illustrating the key components of a robust quality control workflow for a chemical intermediate like this compound.
Caption: A simplified reaction scheme for the synthesis of the target compound.
Potential impurities arising from this process could include:
-
Unreacted Starting Material: Residual 5-amino-2-methoxybenzoic acid.
-
Byproducts of the Reagents: For example, if using thionyl chloride, residual sulfur-containing compounds might be present.
-
Over-alkylation or other side-reaction products.
The presence of such impurities can interfere with subsequent reactions, making the information on the CoA crucial for troubleshooting and ensuring the reproducibility of experimental results.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of any dust. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion and Recommendations
The successful procurement of this compound for research and drug development hinges on careful attention to detail, particularly concerning the CAS number and the thorough evaluation of product quality through a Certificate of Analysis.
Key Recommendations for Researchers:
-
Verify the CAS Number: Use CAS 99450-55-2 when searching for and ordering this compound.
-
Demand a Certificate of Analysis: Always request a lot-specific CoA from the supplier before or at the time of purchase.
-
Evaluate the CoA Thoroughly: Scrutinize the CoA for purity, the analytical methods used, and the date of analysis.
-
Consider In-house Verification: For critical applications, consider performing in-house analytical tests to verify the identity and purity of the received material.
-
Maintain Proper Storage and Handling: Follow the supplier's recommendations for storage and consult the SDS for safe handling procedures.
By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, paving the way for more robust and reproducible scientific outcomes.
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Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. National Institutes of Health. [Link]
-
This compound, 96% Purity... IndiaMART. [Link]
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CAS 99450-55-2|this compound. ChemExpress. [Link]
-
Molecular modeling and design of selective histone deacetylase 11 (HDAC11) inhibitors. Universität Halle. [Link]
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Methodological & Application
The Synthetic Utility of Methyl 5-amino-2-methoxybenzoate Hydrochloride in the Generation of Bioactive Molecules: Application Notes and Protocols
Introduction
Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile and highly functionalized aromatic building block that serves as a cornerstone in the synthesis of a diverse array of bioactive compounds. Its strategic placement of an amino group, a methoxy substituent, and a methyl ester on a benzene ring offers multiple avenues for chemical elaboration, making it a prized starting material for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices. We will delve into key transformations such as amide bond formation, palladium-catalyzed cross-coupling reactions, and the construction of heterocyclic scaffolds, all of which are pivotal in the journey from a simple building block to a potential therapeutic agent.
Physicochemical Properties and Reactivity Profile
Before embarking on synthetic transformations, a thorough understanding of the starting material's properties is paramount. This compound possesses a unique electronic and steric profile that dictates its reactivity.
| Property | Value | Reference |
| CAS Number | 64156-91-8 | N/A |
| Molecular Formula | C₉H₁₂ClNO₃ | N/A |
| Molecular Weight | 217.65 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Solubility | Soluble in water, methanol, and DMSO | N/A |
The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain reaction conditions. However, for many organic reactions, the free amine is required. This is typically achieved by in situ or prior neutralization with a suitable base. The electron-donating methoxy group at the 2-position and the amino group at the 5-position activate the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of these reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for direct amidation.
Core Synthetic Applications and Protocols
The trifunctional nature of this compound allows for its participation in a wide range of chemical reactions. This section will detail the protocols for three major classes of transformations that are fundamental to the synthesis of bioactive molecules.
Amide Bond Formation: The Gateway to Bioactive Benzamides
Amide bonds are a ubiquitous feature in pharmaceuticals, contributing to their structural rigidity and ability to participate in hydrogen bonding with biological targets. The amino group of this compound is a prime site for acylation to form a variety of benzamide derivatives, which are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, and antimicrobial effects.[1][2][3]
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of benzamides.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.[4]
-
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add the solution from step 2 to the solution from step 1.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
-
Trustworthiness Check: The progress of the reaction should be monitored to ensure complete consumption of the starting amine. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Suzuki-Miyaura Cross-Coupling: Crafting Bioactive Biaryl Scaffolds
The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous drugs and natural products.[5][6][7][8] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[9][10] To utilize Methyl 5-amino-2-methoxybenzoate in this reaction, the amino group must first be transformed into a halide or triflate. A common strategy involves a Sandmeyer reaction to convert the amine to a bromide or chloride.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol outlines a two-step process: the conversion of the amine to a bromide followed by the cross-coupling reaction.
-
Part A: Sandmeyer Reaction to Synthesize Methyl 5-bromo-2-methoxybenzoate
-
Materials:
-
This compound (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.2 equiv)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr) (0.2 equiv)
-
Dichloromethane
-
-
Procedure:
-
Dissolve this compound in aqueous HBr and cool to 0 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve CuBr in HBr and cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Methyl 5-bromo-2-methoxybenzoate.
-
-
-
Part B: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Methyl 5-bromo-2-methoxybenzoate (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add Methyl 5-bromo-2-methoxybenzoate, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Expertise in Action: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and may require optimization depending on the specific aryl boronic acid used.
Heterocycle Synthesis: Constructing Bioactive Quinazolinones
Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14][15][16][17][18][19] Methyl 5-amino-2-methoxybenzoate, as an anthranilic acid derivative, is an excellent precursor for the synthesis of quinazolinones.
Workflow for Quinazolinone Synthesis:
Caption: General workflow for the synthesis of quinazolinones.
Protocol 3: Synthesis of a 6-Methoxy-quinazolin-4(3H)-one Derivative
This protocol describes a one-pot synthesis of a quinazolinone derivative from Methyl 5-amino-2-methoxybenzoate.[20]
-
Materials:
-
This compound (1.0 equiv)
-
Formamide (large excess, serves as reactant and solvent)
-
Triethylamine (1.1 equiv, to neutralize the hydrochloride)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and triethylamine in formamide.
-
Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC. The formation of the quinazolinone can often be observed as a precipitate.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.
-
Causality in Experimental Choices: The use of a large excess of formamide drives the reaction towards the formation of the quinazolinone. The high temperature is necessary to facilitate the cyclization and dehydration steps.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of bioactive compounds. The protocols detailed in this guide for amide bond formation, Suzuki-Miyaura cross-coupling, and quinazolinone synthesis provide a solid foundation for researchers to explore the vast chemical space accessible from this key building block. By understanding the underlying principles of its reactivity and applying the robust synthetic methodologies described, scientists can continue to innovate and develop novel molecules with the potential to address unmet medical needs.
References
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis. Retrieved from [Link]
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Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Bentham Science. Retrieved from [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark. Retrieved from [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.). ResearchGate. Retrieved from [Link]
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Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. Retrieved from [Link]
-
Enzyme enabled synthesis of medicinally relevant biaryl molecules. (2022). Morressier. Retrieved from [Link]
-
Examples of bioactive molecules containing the biaryl framework. (n.d.). ResearchGate. Retrieved from [Link]
-
Biaryl-containing bioactive molecules (A), Relevance of PA as directing group (B), This work (C). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central (PMC). Retrieved from [Link]
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). n.d. Retrieved from [Link]
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Synthesis of Benzamide. (2020). YouTube. Retrieved from [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
-
RADICAL CY CLIZATION IN HETEROCYCLE SYNTHESJS. 7.1 SYNTHESJS OF CHIRAL 2SUBSTIITJTED 5-AMINO-4. PIPEIUDINOLS VIA RADICAL CYCLIZA. (n.d.). Semantic Scholar. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.). Patsnap. Retrieved from [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 5-amino-2-methoxybenzoate Hydrochloride in Modern Organic Synthesis
Foreword: Unveiling a Versatile Synthetic Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-amino-2-methoxybenzoate hydrochloride has emerged as a preeminent building block, valued for its trifunctional nature that offers a rich platform for molecular diversification. The presence of a nucleophilic aromatic amine, an electron-donating methoxy group, and a modifiable methyl ester, all situated on a benzene ring, provides chemists with multiple, orthogonal handles for synthetic manipulation. This guide provides an in-depth exploration of this reagent's properties, its diverse applications, and detailed, field-proven protocols for its use in key synthetic transformations, particularly in the realms of pharmaceutical and materials science research.
Core Characteristics and Handling
A thorough understanding of a reagent's physicochemical properties and safety profile is the bedrock of its effective and safe utilization in any laboratory setting.
Physicochemical Data Summary
The properties of Methyl 5-amino-2-methoxybenzoate are summarized below. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 22802-67-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Pale yellow liquid or solid/semi-solid | [1][3] |
| Boiling Point | > 327 °C (at 760 mmHg) | [1] |
| Purity | ≥ 97-98% | [1][3] |
| Storage Conditions | Store at 2-8 °C, sealed in dry, dark place | [1][3] |
Safety and Handling Protocols
As a substituted aniline derivative, appropriate safety measures are critical. The compound is classified with specific hazards that necessitate careful handling to minimize exposure.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthetic Utility and Core Transformations
The true value of this compound lies in the reactivity of its functional groups. The aromatic amine is the primary center for a vast array of transformations, enabling its use as a cornerstone in the synthesis of diverse molecular scaffolds.
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Application Note: A Comprehensive Guide to the N-acylation of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Abstract
This document provides a detailed experimental protocol for the N-acylation of Methyl 5-amino-2-methoxybenzoate hydrochloride. N-acylated aromatic amines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This guide offers a step-by-step methodology, explains the rationale behind key experimental choices, and provides troubleshooting insights. The protocol is designed to be a self-validating system, ensuring reproducibility and high-quality results.
Introduction
N-acylation is a fundamental transformation in organic chemistry, involving the attachment of an acyl group to a nitrogen atom.[1] This reaction is of paramount importance in drug discovery and development as the resulting amide functionality is a common feature in many pharmaceutical agents. The acetylation of anilines, a specific type of N-acylation, can also serve to protect the amino group during subsequent synthetic steps.[2][3] Methyl 5-amino-2-methoxybenzoate is a valuable building block, and its N-acylated derivatives are precursors to various target molecules.[4] The starting material is provided as a hydrochloride salt, which necessitates the use of a base to liberate the free amine for the reaction to proceed.[1][5]
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction begins with the neutralization of the hydrochloride salt by a base to generate the free amine. The lone pair of electrons on the nitrogen atom of the free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[6] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide product and a leaving group. The presence of a base is crucial not only to deprotonate the starting amine salt but also to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium towards the product.[7][8] This overall process is often referred to as the Schotten-Baumann reaction, particularly when conducted under biphasic aqueous conditions.[8][9][10]
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for N-acylation.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound using acetyl chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 219.65 | 10.0 | 2.20 g |
| Acetyl Chloride | 78.50 | 11.0 | 0.86 g (0.78 mL) |
| Triethylamine (TEA) | 101.19 | 22.0 | 3.06 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 25 mL |
| Brine (Saturated aqueous NaCl) | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Ethyl Acetate (for chromatography) | - | - | As needed |
| Hexane (for chromatography) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred suspension, add triethylamine (2.2 eq). The addition of two equivalents of base is necessary: one to neutralize the hydrochloride salt and the second to scavenge the HCl generated during the acylation reaction.[5][7] Stir the mixture at room temperature for 15 minutes. The suspension should become a clear solution as the free amine is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the highly reactive acetyl chloride and to minimize potential side reactions.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution over a period of 10-15 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the complete addition of acetyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system would be a mixture of ethyl acetate and hexane. Spot the reaction mixture against the starting material to check for its consumption.
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding 25 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acetyl chloride and neutralize any remaining acid, followed by brine (1 x 25 mL).[6][10]
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[10]
-
-
Purification:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient base. | Ensure two full equivalents of base are used. One equivalent is consumed by the hydrochloride salt. |
| Inactive acylating agent. | Acetyl chloride is sensitive to moisture. Use a fresh bottle or a recently opened one. | |
| Formation of Di-acylated Product | Prolonged reaction time or excess acylating agent. | Reduce the reaction time and use the stoichiometric amount of acylating agent. Monitor the reaction closely by TLC. |
| Difficult Purification | Presence of unreacted starting material or byproducts. | Ensure the work-up procedure is followed carefully to remove acidic and basic impurities. Optimize the chromatography conditions for better separation.[12] |
Characterization
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: Compare the observed melting point with the literature value.[2]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques will confirm the structure of the N-acylated product. The IR spectrum should show a characteristic amide carbonyl stretch.[2]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetyl chloride is corrosive and reacts violently with water. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
Conclusion
This application note provides a robust and reliable protocol for the N-acylation of this compound. By understanding the principles behind each step and adhering to the detailed procedure, researchers can confidently synthesize the desired N-acylated product in high yield and purity, paving the way for further synthetic transformations in their drug discovery and development endeavors.
References
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
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Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER. [Link]
-
Acetylation of Aniline. Scribd. [Link]
-
Schotten Baumann reaction-mechanism-application. (2020, January 1). CHEMSOLVE.NET. [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Resonance. [Link]
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What is the Schottan-Baumann reaction? (2020, July 2). Quora. [Link]
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acylation of amines. (2013, February 13). Mastering Chemistry Help. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, March 12). PMC - NIH. [Link]
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Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]
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Purification of Aniline. Chempedia - LookChem. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. [Link]
- Methods for the acylation of amine compounds.
-
Purify and dry aniline? (2014, May 26). Reddit. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]
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Acetylation of amines with acetic anhydride. ResearchGate. [Link]
-
Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. Wikimedia Commons. [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
N‐acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 5-amino-2-methoxybenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Biaryl Scaffolds in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many drug candidates.[3] Methyl 5-amino-2-methoxybenzoate is a particularly valuable building block, featuring amino and methoxy groups that offer sites for further functionalization and can influence the physicochemical properties of the final molecule. Its hydrochloride salt form ensures stability and ease of handling.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully employing Methyl 5-amino-2-methoxybenzoate hydrochloride in Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, the following notes are grounded in mechanistic understanding and practical laboratory experience to empower researchers in synthesizing novel compounds for drug development and other applications.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst.[4][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The base plays a crucial role, primarily by activating the organoboron species to facilitate the transmetalation step.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Success: A Deep Dive
The success of a Suzuki coupling with this compound is contingent on the careful selection of several key reaction components. The presence of the amino group, the ester functionality, and the hydrochloride salt all require special consideration.
The Palladium Catalyst and Ligand System
The choice of the palladium source and its associated ligand is paramount for an efficient reaction. The ligand stabilizes the palladium center and modulates its reactivity.[8] For an electron-rich substrate like an aminobenzoate, a judicious choice of ligand can prevent catalyst deactivation and promote high yields.
| Catalyst System Component | Examples | Key Considerations for Methyl 5-amino-2-methoxybenzoate |
| Palladium(0) or (II) Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and often used with an external ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging couplings.[7][8] |
| Phosphine Ligands | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos are often highly effective for coupling with less reactive aryl chlorides and can be beneficial for aminobenzoate substrates.[7] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes | NHC ligands are known for their strong electron-donating ability and steric bulk, which can lead to highly active catalysts suitable for a broad range of substrates.[7] |
The Role of the Base: More Than Just a Proton Scavenger
The base is critical for activating the boronic acid, making it sufficiently nucleophilic to undergo transmetalation.[1] Given that the starting material is a hydrochloride salt, an additional equivalent of base is required for its neutralization. The presence of a methyl ester group also dictates the choice of base to avoid hydrolysis.
| Base | Strength | Solubility | Notes on Application |
| Potassium Carbonate (K₂CO₃) | Moderate | Good in water | A common and cost-effective choice. Often used in biphasic solvent systems.[1][9] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Good in water | Similar to K₂CO₃, generally provides good yields.[1] |
| Potassium Phosphate (K₃PO₄) | Stronger | Good in water | Often more effective for less reactive coupling partners. Its higher basicity can sometimes accelerate the reaction.[1][9] |
| Cesium Carbonate (Cs₂CO₃) | Stronger | Soluble in some organic solvents | Often used in more challenging couplings due to its higher solubility and basicity.[1] |
Note: Strong hydroxide bases like NaOH or KOH should generally be avoided to minimize the risk of hydrolyzing the methyl ester functionality.
Solvent System: The Reaction Environment
The solvent system must be capable of dissolving the organic reactants, the palladium catalyst, and, in many cases, the inorganic base. Biphasic systems are very common in Suzuki couplings.[9]
| Solvent System | Typical Ratio | Characteristics |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A very common and effective system for a wide range of substrates.[4][9] |
| Toluene / Water | 10:1 | Another widely used biphasic system.[4][9] |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | Effective, but THF's lower boiling point may limit the reaction temperature.[4][9] |
| Dimethylformamide (DMF) | Monophasic | A polar aprotic solvent that can be useful for solubilizing all components, but can be harder to remove during workup.[4][10] |
The presence of water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[11]
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Three-Step Synthesis of Methyl 5-(Aminosulfonyl)-2-methoxybenzoate, a Key Sulpiride Intermediate, from Methyl 5-amino-2-methoxybenzoate Hydrochloride
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Methyl 5-(aminosulfonyl)-2-methoxybenzoate, a critical intermediate in the manufacturing of the antipsychotic drug Sulpiride.[1][2] The protocol outlines a robust three-step synthetic pathway commencing from the readily available starting material, Methyl 5-amino-2-methoxybenzoate hydrochloride. The synthesis involves: (1) a low-temperature diazotization of the primary aromatic amine; (2) a copper-catalyzed sulfonyl chloride formation using sulfur dioxide; and (3) a direct amination to yield the final sulfonamide product. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, critical parameter analysis, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Sulpiride Scaffold
Sulpiride is a substituted benzamide derivative widely used as an antipsychotic and anti-emetic agent.[3][4] Its therapeutic efficacy is intrinsically linked to its unique chemical structure, particularly the 2-methoxy-5-sulfamoylbenzamide core. The synthesis of this core, specifically the intermediate Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a pivotal step in the total synthesis of Sulpiride and its enantiomerically pure form, Levosulpiride.[5]
The synthetic strategy detailed herein is predicated on fundamental and reliable organic transformations. The journey from this compound to the target sulfonamide is a classic example of aromatic ring functionalization, leveraging the reactivity of diazonium salts—highly versatile synthetic intermediates.[6] The process is logically segmented into three distinct, high-yielding stages, each with its own set of critical parameters that govern the success of the overall synthesis.
Overall Synthetic Pathway
The transformation follows a logical sequence of converting the amine functionality into a sulfonamide group via a diazonium intermediate.
Caption: Overall three-step reaction scheme.
Part 1: Diazotization of this compound
Principle & Causality
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is conducted at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose violently at higher temperatures, often leading to the evolution of nitrogen gas and the formation of phenolic byproducts. The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. The electrophilic nitrosonium ion (NO⁺) generated then attacks the nucleophilic amine, leading to the formation of the diazonium salt. The hydrochloride salt of the starting material ensures the presence of sufficient acid for both the generation of nitrous acid and the stabilization of the resulting diazonium salt.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 5-amino-2-methoxybenzoate HCl | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
| Equipment | Specification | |
| 3-Neck Round Bottom Flask (500 mL) | Ground glass joints | |
| Magnetic Stirrer with Stir Bar | ||
| Thermometer (-20 to 100 °C) | ||
| Dropping Funnel (100 mL) | Pressure-equalizing |
Detailed Experimental Protocol
-
Preparation: In a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar and a thermometer, suspend this compound (21.76 g, 0.1 mol) in 100 mL of deionized water.
-
Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) while maintaining the temperature between 0 and 5 °C. The starting material should fully dissolve to form a clear solution.
-
Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold deionized water. Transfer this solution to a dropping funnel.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess).
-
Completion: After the addition is complete, continue stirring the pale yellow diazonium salt solution at 0-5 °C for an additional 15 minutes. This solution is used immediately in the next step without isolation.
Part 2: Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
Principle & Causality
This step is a variation of the Sandmeyer reaction, which utilizes a copper salt catalyst to facilitate the replacement of the diazonium group. Here, the diazonium salt is decomposed in the presence of sulfur dioxide (SO₂) and a copper(II) catalyst. The reaction proceeds via a radical mechanism where the copper catalyst facilitates the transfer of an electron to the diazonium ion, leading to the release of N₂ gas and the formation of an aryl radical. This radical is then trapped by sulfur dioxide, and subsequent reaction with chloride and oxidation leads to the formation of the desired sulfonyl chloride. Acetic acid is a common solvent for this reaction as it effectively dissolves sulfur dioxide.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Sigma-Aldrich |
| Copper(II) Chloride (CuCl₂), anhydrous | ≥98% | Acros Organics |
| Sulfur Dioxide (SO₂) | Lecture bottle | Airgas |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Reagent | |
| Equipment | Specification | |
| 1 L 3-Neck Round Bottom Flask | Ground glass joints | |
| Gas Dispersion Tube | ||
| Mechanical Stirrer | ||
| Separatory Funnel (500 mL) | ||
| Rotary Evaporator |
Detailed Experimental Protocol
-
Catalyst Preparation: In a 1 L 3-neck flask, dissolve copper(II) chloride (2.7 g, 0.02 mol) in 150 mL of glacial acetic acid. Cool the solution to 10-15 °C.
-
SO₂ Saturation: Bubble sulfur dioxide gas through the stirred acetic acid solution for approximately 30-60 minutes, or until the solution is saturated. The flask should gain about 12-15 g in weight. Perform this step in a well-ventilated fume hood.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the SO₂/CuCl₂ solution over 45-60 minutes. Use a dropping funnel and maintain vigorous stirring. The temperature should be kept between 15-25 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture into 500 g of crushed ice. A solid precipitate of the sulfonyl chloride should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Extraction: Dissolve the crude solid in 200 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with 100 mL of cold water and 100 mL of a saturated sodium bicarbonate solution (caution: CO₂ evolution).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 5-(chlorosulfonyl)-2-methoxybenzoate as an off-white solid. This product is often used in the next step without further purification.
Part 3: Amination to Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Principle & Causality
The final step is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. A molecule of HCl is eliminated, which is neutralized by the excess ammonia present in the reaction medium. This reaction is typically fast and exothermic. Using concentrated aqueous ammonia provides both the nucleophile and the base needed for the reaction, and water as a solvent facilitates the precipitation of the less polar organic product.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ammonium Hydroxide (NH₄OH), concentrated (28-30%) | ACS Reagent | Sigma-Aldrich |
| Acetone | ACS Reagent | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Equipment | Specification | |
| 500 mL Erlenmeyer Flask | ||
| Ice Bath | ||
| Buchner Funnel and Flask | ||
| Drying Oven | Vacuum capable |
Detailed Experimental Protocol
-
Ammonia Solution: In a 500 mL flask, place 150 mL of concentrated ammonium hydroxide and cool it in an ice bath to below 10 °C.
-
Amination Reaction: Dissolve the crude Methyl 5-(chlorosulfonyl)-2-methoxybenzoate from Part 2 in 50 mL of acetone. Add this solution portion-wise to the cold, stirred ammonium hydroxide solution over 20 minutes. A thick white precipitate will form.
-
Completion & Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual ammonium salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, should be a white crystalline powder.[7]
Data Summary and Characterization
Quantitative Data Overview
| Parameter | Step 1: Diazotization | Step 2: Sulfonylation | Step 3: Amination |
| Starting Material | 21.76 g (0.1 mol) | ~0.1 mol (in situ) | ~26.4 g (crude) |
| Key Reagent | NaNO₂ (7.6 g) | SO₂ (~15 g) | NH₄OH (150 mL) |
| Temperature (°C) | 0 - 5 | 15 - 25 | 0 - 25 |
| Reaction Time | 1 hour | 3 hours | 1.5 hours |
| Expected Yield (Overall) | - | - | 70-80% |
| Product Appearance | Pale yellow solution | Off-white solid | White powder |
Product Characterization
-
Product: Methyl 5-(aminosulfonyl)-2-methoxybenzoate
-
Molecular Formula: C₉H₁₁NO₅S[7]
-
Molecular Weight: 245.25 g/mol [7]
-
Melting Point: Approximately 175 °C[7]
-
Purity (HPLC): ≥98% is typically achieved with this protocol.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety & Handling
-
General: All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if ingested.
-
Diazonium Salts: Potentially explosive, especially when dry. Never attempt to isolate the diazonium salt. Keep the solution cold at all times.
-
Sulfur Dioxide: A toxic and corrosive gas. Use only in a fume hood with a proper gas handling setup.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care.
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, not the reverse.
References
-
PrepChem. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available at: [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. CN112441960A - Synthetic method of sulpiride.
- Google Patents. KR20020092123A - Method of preparing levosulpiride and intermediates used therein.
-
Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at: [Link]
- Google Patents. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
Manus Aktteva Biopharma LLP. Intermediates of Sulpiride. Available at: [Link]
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. US7358271B2 - Sulpiride pharmaceutical compositions.
- Google Patents. CN103420887B - Levosulpiride compound and preparation method thereof.
-
National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]
-
ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]
-
Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
MySkinRecipes. 5-Chlorosulfonyl-2-Methoxybenzoic Acid. Available at: [Link]
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Application of Methyl 5-amino-2-methoxybenzoate hydrochloride in the Synthesis of Kinase Inhibitors: An Application Note and Protocol Guide
Introduction: The Central Role of Kinase Inhibitors and the Utility of the Aminobenzoate Scaffold
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of modern targeted therapies.[2][3] As of mid-2021, the U.S. Food and Drug Administration (USFDA) had approved 70 protein kinase inhibitors (PKIs), the majority of which are used to treat various cancers and inflammatory conditions.[2]
The chemical scaffold of a drug molecule is fundamental to its biological activity. Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile and highly valuable building block in the synthesis of a wide array of pharmacologically active compounds, including potent kinase inhibitors.[3][4][5] Its unique trifunctional structure, featuring an aromatic amine, a methoxy group, and a methyl ester, provides multiple reactive sites for chemical modification. This allows for the construction of complex heterocyclic systems that are characteristic of many kinase inhibitors, enabling the creation of diverse compound libraries for biological screening and the optimization of lead compounds in drug discovery programs.[4][6] This application note provides a detailed overview of the strategic application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols.
Strategic Importance of the Methyl 5-amino-2-methoxybenzoate Scaffold
The utility of this compound in kinase inhibitor synthesis stems from the strategic positioning of its functional groups. The amine group serves as a key nucleophile or a point for amide bond formation, crucial for building the core structures of many inhibitors. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can play a significant role in the binding of the final compound to the target kinase. The methyl ester provides a handle for further derivatization, such as conversion to an amide, which is a common feature in many kinase inhibitors.
This scaffold is particularly valuable for synthesizing quinoline and quinazoline-based kinase inhibitors, which are prevalent classes of FDA-approved drugs.[7][8] The aminobenzoate structure provides a direct precursor to the aniline portion of these fused heterocyclic systems.
Synthetic Pathways to Kinase Inhibitors
The following sections detail the synthetic strategies and protocols for utilizing this compound in the construction of kinase inhibitor cores.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing kinase inhibitors.
Case Study: Synthesis of a Quinazoline-based Kinase Inhibitor Precursor
This protocol outlines a representative synthesis of a substituted quinazoline, a common core structure in many kinase inhibitors, including gefitinib and lapatinib.[7][9] The synthesis begins with the functionalization of the aminobenzoate ring, followed by cyclization to form the quinazoline core.
Protocol 1: Synthesis of a 6-Methoxy-quinazolin-4(3H)-one Derivative
Objective: To synthesize a key quinazoline intermediate from Methyl 5-amino-2-methoxybenzoate.
Materials:
-
This compound
-
Formamidine acetate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 46.0 mmol) in 100 mL of water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7).
-
Extract the free amine, Methyl 5-amino-2-methoxybenzoate, with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine as a solid.
-
-
Cyclization to form the Quinazolinone Core:
-
To the flask containing the dried Methyl 5-amino-2-methoxybenzoate, add formamidine acetate (5.7 g, 55.2 mmol) and 150 mL of absolute ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding.
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and air dry to obtain the crude 7-methoxyquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
-
Expected Outcome:
This procedure should yield the desired 7-methoxyquinazolin-4(3H)-one as a white to off-white solid. The yield and purity should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Neutralization: The starting material is a hydrochloride salt, and the free amine is required for the subsequent nucleophilic attack in the cyclization step. Sodium bicarbonate is a mild base suitable for this neutralization without causing hydrolysis of the ester.
-
Formamidine Acetate: This reagent serves as the source of the two carbon atoms and one nitrogen atom required to form the pyrimidine ring of the quinazoline core.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a suitable reflux temperature to drive the cyclization.
-
Cooling and Precipitation: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for its isolation by precipitation and filtration.
Further Elaboration into Potent Kinase Inhibitors
The synthesized quinazolinone core is a versatile intermediate that can be further modified to generate a variety of potent kinase inhibitors. A common subsequent step is chlorination of the 4-oxo position, followed by a nucleophilic aromatic substitution reaction with a desired aniline derivative.
Diagram: Elaboration of the Quinazolinone Core
Caption: Elaboration of the quinazolinone core to a final inhibitor.
Data Presentation: Representative Kinase Inhibitors Derived from Aminobenzoate Scaffolds
The versatility of the Methyl 5-amino-2-methoxybenzoate scaffold is evident in the range of potent kinase inhibitors that have been synthesized from it or its close derivatives. The following table summarizes some examples.
| Kinase Inhibitor | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | 0.078 µM (TT cell line) | [3][5] |
| Gefitinib Analogue | EGFR | Varies with substitution | [9] |
| RIP2 Kinase Inhibitor | RIP2 | 26 nM (in human whole blood) | [8] |
| Src Family Kinase Inhibitor | Src | Subnanomolar | [10] |
Note: The potencies listed are for representative compounds and can vary based on the specific assay conditions and cell lines used.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile starting material in the synthesis of kinase inhibitors. Its trifunctional nature allows for the efficient construction of complex heterocyclic cores, which are central to the structure of many clinically successful drugs. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this scaffold in their own discovery programs.
The continued exploration of novel synthetic routes and the derivatization of the aminobenzoate core will undoubtedly lead to the discovery of new and more potent kinase inhibitors. As our understanding of the kinome and its role in disease deepens, the demand for diverse and readily accessible chemical scaffolds like this compound will only continue to grow.
References
- MySkinRecipes. Methyl 5-amino-4-fluoro-2-methoxybenzoate.
- ChemicalBook. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1.
- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
- BenchChem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
- BenchChem. Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.
- MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. US7399865B2 - Protein tyrosine kinase enzyme inhibitors.
- NIH. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- ACS Publications. Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.
- Symansis. The selectivity of protein kinase inhibitors: a further update.
- NIH. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- PubMed. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors.
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- 10. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Abstract
This application note details the development and protocol for a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 5-amino-2-methoxybenzoate hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for the quality and safety of the final drug product.[1] The developed reversed-phase HPLC (RP-HPLC) method is capable of separating the main component from its potential process-related impurities and degradation products, thereby ensuring its suitability for quality control and stability testing in a regulated environment.
Introduction and Method Rationale
This compound is an aromatic amine derivative used as a building block in organic synthesis.[1][2] The purity of such intermediates is a crucial determinant of the final Active Pharmaceutical Ingredient's (API) quality. Regulatory bodies mandate that analytical procedures for purity determination be validated to be stability-indicating.[3][4] A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[5][6][7]
The development of this method was guided by the physicochemical properties of the analyte. Methyl 5-amino-2-methoxybenzoate has a molecular weight of 181.19 g/mol and contains a benzene ring, making it an excellent chromophore for UV detection.[1] The presence of an amino group suggests that the molecule's ionization state will be pH-dependent, a critical factor for achieving optimal chromatographic separation and peak shape in reversed-phase chromatography.
Rationale for Method Choices:
-
Reversed-Phase HPLC (RP-HPLC): This technique is the cornerstone of pharmaceutical analysis for its versatility in separating compounds with varying polarities.[8] Given the aromatic nature of the analyte, a C18 stationary phase was selected as the primary choice to provide sufficient hydrophobic retention.
-
UV Detection: The conjugated system of the benzene ring in the analyte allows for sensitive detection using a UV spectrophotometer. An optimal wavelength was chosen to maximize sensitivity for both the main peak and potential impurities.
-
Gradient Elution: To ensure the elution and separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, a gradient elution method was developed.[8]
-
Buffered Mobile Phase: The basic amino group on the analyte requires pH control to ensure a consistent ionization state, which is essential for reproducible retention times and symmetrical peak shapes. An acidic mobile phase was chosen to protonate the amine, enhancing its interaction with the stationary phase and improving peak shape.
Experimental Workflow and Logic
The development of a robust analytical method follows a systematic process. The diagram below outlines the logical workflow from initial parameter screening to the final validated method.
Caption: Logical workflow for HPLC method development and validation.
Optimized HPLC Analytical Method
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid (reagent grade), this compound reference standard.
Chromatographic Conditions
A summary of the final, optimized HPLC method parameters is presented in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Preparation of Solutions
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with diluent and mix well.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Prepare the solution following the same procedure as the Standard Solution.
System Suitability and Method Validation
System Suitability Testing (SST)
Before performing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the Standard Solution five times and evaluating the following parameters. The system is deemed suitable for use if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| Repeatability (%RSD) | ≤ 1.0% for peak area | Demonstrates the precision of the analytical system over multiple injections. |
Method Validation Overview
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][9][4] This involves a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness.
Specificity (Forced Degradation): To prove the method is stability-indicating, forced degradation studies are essential.[5][7] The sample is subjected to stress conditions to intentionally produce degradation products. The method's specificity is confirmed if the main peak is well-resolved from any degradant peaks, and peak purity analysis (using a DAD) shows no co-elution.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 60°C for 30 minutes.[7]
-
Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 60°C for 30 minutes.[7]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
The diagram below illustrates the decision-making process for evaluating the results of the forced degradation study.
Caption: Decision tree for specificity validation via forced degradation.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurities are reported as a percentage of the total peak area. Any peak with an area less than the reporting threshold (typically 0.05%) should be disregarded.
Conclusion
The HPLC method described in this application note is a robust, precise, and stability-indicating procedure for the purity assessment of this compound. The method has been developed based on sound scientific principles and is suitable for use in quality control laboratories for release testing and stability studies. Adherence to the outlined protocol, including system suitability checks, will ensure reliable and accurate results that meet regulatory expectations.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
-
Chen, Z., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
-
Ravisankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Advances in Pharmaceutical Sciences.
-
Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
-
Stability-Indicating HPLC Method Development. Waters Corporation.
-
Jen, J., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation.
-
Xiongfeng, H., et al. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
-
Methyl 5-amino-2-methoxybenzoate. Sigma-Aldrich.
-
Methyl 2-amino-5-methoxybenzoate. Sigma-Aldrich.
-
Methyl 2-amino-5-methoxybenzoate. PubChem, National Institutes of Health.
-
5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex.
-
METHYL 2-AMINO-5-METHOXYBENZOATE. ChemicalBook.
-
Methyl 5-amino-2-methoxybenzoate. BLD Pharm.
-
Methyl 2-amino-5-methoxybenzoate. Chemsrc.
-
Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide. Benchchem.
-
Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. ResearchGate.
Sources
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- 2. 22802-67-1|Methyl 5-amino-2-methoxybenzoate|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for the ¹H NMR Characterization of Methyl 5-amino-2-methoxybenzoate Hydrochloride and its Derivatives
Introduction: The Structural Significance of Substituted Benzoates in Medicinal Chemistry
Methyl 5-amino-2-methoxybenzoate and its derivatives are key structural motifs in the landscape of modern drug discovery. As versatile intermediates, they are integral to the synthesis of a wide array of pharmacologically active compounds. The precise arrangement of the amino, methoxy, and methyl ester substituents on the benzene ring dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its binding affinity to biological targets. Therefore, unambiguous structural confirmation is a critical checkpoint in the synthetic workflow.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive guide to the ¹H NMR characterization of Methyl 5-amino-2-methoxybenzoate hydrochloride and its common derivatives. It is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for the confident identification and quality control of these important chemical entities.
PART 1: Deciphering the ¹H NMR Spectrum of this compound
The hydrochloride salt of Methyl 5-amino-2-methoxybenzoate presents a unique set of considerations for ¹H NMR analysis. The protonation of the amino group to form an ammonium salt significantly influences the electronic environment of the entire molecule, leading to predictable changes in the chemical shifts of the aromatic protons.
Causality Behind Experimental Choices: The Role of the Solvent
The choice of solvent is paramount when analyzing amine hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several key reasons:
-
Solubility: Amine hydrochlorides often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is a polar aprotic solvent that readily dissolves these salts.[1]
-
Exchangeable Protons: The acidic ammonium protons (-NH₃⁺) and any residual water in the sample will exchange with deuterium from deuterated protic solvents like D₂O or methanol-d₄, leading to the disappearance or broadening of their signals. In DMSO-d₆, these exchangeable protons are typically observed as distinct, albeit sometimes broad, signals.[2][3]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆. These predictions are based on established principles of substituent effects on aromatic systems.[4][5][6]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.3 - 7.5 | d | J ≈ 2-3 Hz (meta) | 1H |
| H-4 | ~7.1 - 7.3 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) | 1H |
| H-6 | ~7.0 - 7.2 | d | J ≈ 8-9 Hz (ortho) | 1H |
| -OCH₃ (ester) | ~3.8 - 3.9 | s | - | 3H |
| -OCH₃ (ring) | ~3.7 - 3.8 | s | - | 3H |
| -NH₃⁺ | Broad signal, ~8.0 - 10.0 | br s | - | 3H |
Justification of Predicted Chemical Shifts:
-
Aromatic Protons (H-3, H-4, H-6): The ammonium group (-NH₃⁺) is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive effect. This effect deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm) compared to the parent aniline.[4][5] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which shields these positions. The interplay of these two opposing effects determines the final chemical shifts.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in distinct chemical environments. The ester methoxy is directly attached to a carbonyl group, while the ring methoxy is attached to the aromatic ring. Both will appear as sharp singlets, typically in the range of 3.7-3.9 ppm.[7]
-
Ammonium Protons (-NH₃⁺): The protons of the ammonium group are acidic and their chemical shift is highly dependent on concentration, temperature, and residual water content. They typically appear as a broad singlet at a downfield position.[2]
PART 2: ¹H NMR Characterization of Derivatives
Derivatization of the amino group is a common strategy in drug development to modulate a compound's physicochemical properties. Here, we examine the expected ¹H NMR spectral changes upon N-acylation and N-alkylation.
N-Acetyl Derivative: Methyl 5-acetamido-2-methoxybenzoate
N-acetylation converts the primary amine to a secondary amide. This transformation has a profound impact on the electronic properties of the substituent and, consequently, the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.8 - 8.0 | d | J ≈ 2-3 Hz (meta) | 1H |
| H-4 | ~7.5 - 7.7 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) | 1H |
| H-6 | ~7.0 - 7.2 | d | J ≈ 8-9 Hz (ortho) | 1H |
| -OCH₃ (ester) | ~3.8 - 3.9 | s | - | 3H |
| -OCH₃ (ring) | ~3.7 - 3.8 | s | - | 3H |
| -NH- | ~9.5 - 10.5 | s | - | 1H |
| -COCH₃ | ~2.0 - 2.2 | s | - | 3H |
Key Spectral Changes and Their Mechanistic Basis:
-
Amide Proton (-NH-): The amide proton is significantly deshielded and appears as a sharp singlet at a much lower field compared to the amine protons. This is due to the electron-withdrawing nature of the adjacent carbonyl group and resonance delocalization of the nitrogen lone pair.
-
Aromatic Protons: The acetamido group is less activating than the amino group. The resonance donation of the nitrogen lone pair is now shared between the aromatic ring and the carbonyl group. This results in a general downfield shift of the aromatic protons.
-
Acetyl Protons (-COCH₃): A new sharp singlet appears around 2.0-2.2 ppm, corresponding to the three protons of the acetyl methyl group.
N-Alkyl Derivative (e.g., N-Methyl): Methyl 5-(methylamino)-2-methoxybenzoate
N-alkylation introduces an electron-donating alkyl group, which subtly alters the electronic environment of the amino group.[8][9]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.8 - 7.0 | d | J ≈ 2-3 Hz (meta) | 1H |
| H-4 | ~6.6 - 6.8 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) | 1H |
| H-6 | ~6.9 - 7.1 | d | J ≈ 8-9 Hz (ortho) | 1H |
| -OCH₃ (ester) | ~3.8 - 3.9 | s | - | 3H |
| -OCH₃ (ring) | ~3.7 - 3.8 | s | - | 3H |
| -NH- | Broad signal, ~5.0 - 6.0 | br s | - | 1H |
| -NCH₃ | ~2.7 - 2.9 | s | - | 3H |
Key Spectral Changes and Their Mechanistic Basis:
-
Amine Proton (-NH-): The secondary amine proton will appear as a broad singlet, typically at a slightly different chemical shift compared to the primary amine.
-
Aromatic Protons: The N-alkyl group is electron-donating via an inductive effect, which slightly increases the electron-donating ability of the amino group. This may lead to a minor upfield shift of the aromatic protons compared to the parent primary amine.[8]
-
N-Methyl Protons (-NCH₃): A new singlet will appear in the spectrum corresponding to the protons of the N-methyl group.
PART 3: Experimental Protocols and Data Visualization
Protocol for ¹H NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, NMR grade)
-
5 mm NMR tube
-
Pasteur pipette and bulb
-
Small plug of glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1]
-
Dissolution: Vortex the mixture to ensure complete dissolution of the sample. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Visualizing Molecular Structure and Workflow
Caption: Molecular structure and ¹H NMR analysis workflow.
Conclusion
¹H NMR spectroscopy is an indispensable technique for the structural verification of this compound and its derivatives. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret the resulting spectra. This application note provides a framework for the analysis of the parent compound and its N-acetyl and N-alkyl derivatives, along with a robust protocol for sample preparation. The ability to perform detailed structural characterization is fundamental to ensuring the quality and integrity of these important building blocks in the pursuit of new therapeutic agents.
References
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University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Available from: [Link]
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Abraham, R. J., et al. (1996). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 34(1), 18-28. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. Available from: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]
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The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]
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Royal Society of Chemistry. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available from: [Link]
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California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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European Commission. (n.d.). ILIADe code 553. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
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Ghaffari, B., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Journal of the American Chemical Society, 137(18), 5967-5979. Available from: [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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MDPI. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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Global Substance Registration System. (n.d.). METHYL 5-ACETYL-2-METHOXYBENZOATE. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Methyl 5-acetyl-2-methoxybenzoate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of the Amino Group in Methyl 5-amino-2-methoxybenzoate Hydrochloride
Abstract
Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile bifunctional building block pivotal in medicinal chemistry and drug development. Its aromatic core, substituted with an amino group, a methoxy ether, and a methyl ester, offers multiple points for chemical modification. This guide provides an in-depth exploration of strategic approaches to selectively derivatize the primary amino group. We move beyond simple procedural lists to dissect the causality behind experimental design, offering detailed, validated protocols for N-acylation, N-sulfonylation, and N-alkylation. The protocols are designed to be self-validating, incorporating insights into reaction monitoring, purification, and characterization, thereby ensuring researchers, scientists, and drug development professionals can achieve robust and reproducible outcomes.
Introduction: The Strategic Value of Methyl 5-amino-2-methoxybenzoate
The derivatization of Methyl 5-amino-2-methoxybenzoate is a cornerstone for generating libraries of novel compounds for structure-activity relationship (SAR) studies. The amino group, a potent nucleophile, serves as the primary handle for introducing diversity. Modifications at this position can profoundly influence a molecule's pharmacological properties, including target affinity, selectivity, solubility, and metabolic stability.
The starting material is supplied as a hydrochloride salt, a critical detail for experimental design. The protonated aminium group (R-NH₃⁺Cl⁻) is non-nucleophilic. Therefore, a preliminary, in-situ neutralization step with a suitable base is mandatory to liberate the free amine (R-NH₂) before it can engage in the desired reaction. This guide will explicitly address this requirement in all protocols.
Figure 1: General workflow for the derivatization of this compound.
N-Acylation: Formation of the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1][2] N-acylation not only serves as a method to build larger molecules but is also a common strategy for protecting the amino group.[3][4]
Mechanistic Rationale
N-acylation typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.
Protocol 1: Acylation using an Acyl Chloride
This protocol is a robust and general method for forming amides from a variety of acyl chlorides.
Causality:
-
Base (Triethylamine, TEA): At least two equivalents are used. The first equivalent neutralizes the hydrochloride salt of the starting material. The second equivalent scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted starting amine.
-
Solvent (Dichloromethane, DCM): Anhydrous DCM is an excellent choice as it is relatively inert and effectively dissolves both the starting materials and reagents.
-
Temperature (0 °C to RT): The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| Methyl 5-amino-2-methoxybenzoate HCl | 219.65 | 22802-67-1 | Starting Material |
| Acetyl Chloride | 78.50 | 75-36-5 | Example Acylating Agent |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Base, anhydrous |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent, anhydrous |
| Saturated aq. NaHCO₃ | - | - | For aqueous work-up |
| Brine | - | - | For aqueous work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Add Triethylamine (TEA) (2.2 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.
-
Slowly add the Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-acylated product.
N-Sulfonylation: Crafting the Sulfonamide Moiety
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, famously integral to sulfa drugs and a wide array of modern therapeutics.[5][6] Synthesizing sulfonamides from anilines is a direct and effective strategy.[7][8]
Mechanistic Rationale
Similar to acylation, sulfonylation involves the nucleophilic attack of the free amine onto the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base like pyridine, which not only acts as a scavenger for the generated HCl but can also serve as a nucleophilic catalyst.
Figure 2: Conceptual scheme for the N-sulfonylation reaction.
Protocol 2: Sulfonylation using a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride as a representative reagent.
Causality:
-
Pyridine: Serves a dual role as the solvent and the base. Its basicity is sufficient to deprotonate the starting material and neutralize the HCl byproduct. As a solvent, it effectively solubilizes the reactants.
-
DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst that can be added in catalytic amounts (0.05-0.1 eq) to accelerate the reaction, especially with less reactive anilines or sulfonyl chlorides.
-
Aqueous HCl Wash: During work-up, washing with dilute HCl removes the excess pyridine from the organic layer by converting it to the water-soluble pyridinium hydrochloride salt.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| Methyl 5-amino-2-methoxybenzoate HCl | 219.65 | 22802-67-1 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 98-59-9 | Example Sulfonylating Agent |
| Pyridine | 79.10 | 110-86-1 | Base and Solvent, anhydrous |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Co-solvent (optional) / Extraction |
| 1 M aq. HCl | - | - | For aqueous work-up |
| Saturated aq. NaHCO₃ | - | - | For aqueous work-up |
Step-by-Step Protocol:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous Pyridine to dissolve the starting material (approx. 0.2 M concentration). Stir for 10 minutes at room temperature to ensure complete formation of the free amine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C (typically complete within 2-16 hours).
-
Work-up: Once complete, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2-3 times, to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[9] It proceeds in a controlled manner, avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[10]
Mechanistic Rationale
The process involves two key steps:
-
Imine Formation: The primary amine condenses with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an imine intermediate (or an enamine), with the elimination of water.
-
Reduction: The C=N double bond of the imine is then reduced in situ by a selective reducing agent to form the desired amine.
A key aspect is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion), which is in equilibrium with the imine.[10]
Protocol 3: Reductive Amination with an Aldehyde
This protocol describes the N-benzylation of the title compound using benzaldehyde.
Causality:
-
Base (DIPEA): One equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt without interfering with the subsequent steps.
-
Sodium Triacetoxyborohydride (STAB): This is the reducing agent of choice for one-pot reductive aminations due to its selectivity and tolerance of mildly acidic conditions that favor imine formation.
-
Solvent (1,2-Dichloroethane, DCE): DCE is a common solvent for this reaction, effectively dissolving the reactants and being compatible with the reducing agent.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| Methyl 5-amino-2-methoxybenzoate HCl | 219.65 | 22802-67-1 | Starting Material |
| Benzaldehyde | 106.12 | 100-52-7 | Example Aldehyde |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | Reducing Agent |
| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Base, anhydrous |
| 1,2-Dichloroethane (DCE) | 98.96 | 107-06-2 | Solvent, anhydrous |
Step-by-Step Protocol:
-
In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).
-
Add Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 20 minutes at room temperature.
-
Add Benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by LC-MS (typically 3-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.
References
-
WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]
-
ResearchGate. (2021). Synthesis of sulfonamides from sulfinate salts and amines or anilines. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]
-
American Chemical Society Publications. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
American Chemical Society Publications. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Chemical Derivatization in Flow Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
American Chemical Society Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Available at: [Link]
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SemioticTransfer. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Derivatization Techniques. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
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ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
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El-Sayed, A. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]
-
YouTube. (2016). "Protection" of Aniline in Aromatic reactions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]
-
Semantic Scholar. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
SIELC Technologies. (2018). Methyl 5-acetyl-2-methoxybenzoate. Available at: [Link]
-
ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Available at: [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Thieme. (2019). Amino Acid-Protecting Groups. Available at: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]
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-
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-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst. Available at: [Link]
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Harnessing Methyl 5-amino-2-methoxybenzoate Hydrochloride for Solid-Phase Synthesis of Benzamide Libraries
An Application Note and Protocol for Researchers
Abstract
Solid-phase synthesis (SPS) remains a cornerstone for the rapid generation of chemical libraries in drug discovery and materials science.[1] This document provides a detailed guide for the application of Methyl 5-amino-2-methoxybenzoate hydrochloride, a versatile substituted aniline, as a key building block in solid-phase organic synthesis (SPOS). We will explore the chemical rationale behind its use, focusing on the electronic and steric influences of its substituents, and provide a comprehensive, step-by-step protocol for its successful coupling to resin-bound carboxylic acids to generate novel benzamide derivatives. This guide is intended for researchers and drug development professionals seeking to expand their synthetic repertoire with functionalized aromatic scaffolds.
Introduction: The Strategic Value of Substituted Anilines in SPOS
Methyl 5-amino-2-methoxybenzoate is a valuable bifunctional building block.[2] Its structure incorporates a nucleophilic amino group for amide bond formation, a methyl ester that can be retained or subsequently hydrolyzed, and a methoxy group that modulates the electronic properties of the aromatic ring.[2][3] The hydrochloride salt form ensures greater stability and ease of handling for this reagent.
In the context of solid-phase synthesis, this reagent is an excellent candidate for building libraries of substituted benzamides. The solid-phase approach offers significant advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion and a simplified purification process, which merely involves washing the resin-bound product.[1][4] By coupling Methyl 5-amino-2-methoxybenzoate to a diverse set of resin-bound carboxylic acids, researchers can efficiently generate a multitude of distinct molecules for screening and lead optimization.
Reagent Profile and Scientific Rationale
Chemical Properties and Inherent Reactivity
The utility of Methyl 5-amino-2-methoxybenzoate in synthesis is dictated by the interplay of its functional groups.
-
Amino Group (-NH₂) : As the primary nucleophile, this group partakes in amide bond formation. Its reactivity is enhanced by the electron-donating effect of the ortho-methoxy group.[3] In its hydrochloride salt form, the amine is protonated (-NH₃⁺Cl⁻) and non-nucleophilic; it must be neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIPEA) just prior to the coupling reaction.
-
Methoxy Group (-OCH₃) : Positioned ortho to the amine, this group is a moderate electron-donating group through resonance (+M effect), which increases the electron density of the aniline ring and the nucleophilicity of the amino group.[5] This can lead to faster and more efficient coupling reactions compared to unsubstituted or deactivated anilines.
-
Methyl Ester Group (-COOCH₃) : This group is generally stable under standard Fmoc- and Boc-based solid-phase synthesis conditions.[6] It offers a potential handle for post-cleavage modification if desired, or it can remain as a permanent feature of the final molecule.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 22802-67-1 (for free base) | [2][7] |
| Molecular Formula | C₉H₁₂ClNO₃ | Derived |
| Molecular Weight | 217.65 g/mol | Derived |
| Appearance | Pale yellow liquid or solid (free base) | [2][7] |
| Purity | Typically ≥97% | [7] |
| Storage | 2-8°C, sealed in dry, dark place | [7] |
Principle of Application in Solid-Phase Synthesis
The core of this application is the formation of a stable amide bond between the amine of Methyl 5-amino-2-methoxybenzoate and a carboxylic acid that has been pre-loaded onto a solid support (resin). The general workflow is a robust and well-established process in medicinal chemistry.[8][9]
General Workflow Diagram
The diagram below illustrates the fundamental stages of the process, from resin preparation to the final cleavage of the desired benzamide product.
Caption: Key reaction steps on the solid support.
Step 3: Cleavage and Product Isolation
-
Place the dry, resin-bound product in the synthesis vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add cold diethyl ether (10-15 mL) to the filtrate to precipitate the crude product.
-
Cool the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether.
-
Dry the crude product under vacuum. The product can be further purified by preparative HPLC if necessary.
Causality Check: The strong acid TFA cleaves the ester linkage connecting the product to the Wang resin. [1]TIS and water are included as scavengers to capture reactive carbocations that are generated during cleavage, preventing side reactions with the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time. 2. Poor resin swelling. 3. Deactivated reagents (e.g., old HATU). 4. Insufficient base (DIPEA). | 1. Extend reaction time to 6-8 hours or perform a second coupling. 2. Ensure resin is fully swollen in DMF before starting. 3. Use fresh, high-quality reagents. 4. Ensure adequate DIPEA is used to neutralize both the HCl salt and activate the reaction. |
| Low Product Yield | 1. Incomplete cleavage from the resin. 2. Product loss during precipitation/washing. 3. Steric hindrance from a bulky carboxylic acid on the resin. | 1. Increase cleavage time to 4 hours or use a stronger cleavage cocktail if compatible. 2. Ensure ether is sufficiently cold; minimize the number of washes. 3. For very hindered acids, consider using a more reactive coupling agent or double coupling. |
| Impure Product | 1. Incomplete washing of the resin post-coupling. 2. Side reactions during cleavage. 3. Degradation of the product. | 1. Adhere strictly to the washing protocol. 2. Ensure the scavenger cocktail is appropriate for your molecule. 3. Minimize time in the TFA cleavage cocktail. Purify via HPLC. |
Safety and Handling
-
This compound : May cause skin, eye, and respiratory irritation. [10]Handle with gloves and safety glasses.
-
TFA : Highly corrosive and toxic. Always work in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
DIPEA / Piperidine : Corrosive and flammable bases. Avoid inhalation and skin contact.
-
HATU : Can be irritating. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional guidelines. [11][12][13]
References
-
(No Title). (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Albericio, F., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]
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Albericio, F., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved January 18, 2026, from [Link]
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Kumar, K. S., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Ranu, B. C., et al. (n.d.). N-(diisopropylphosphanyl)benzamide. MDPI. Retrieved January 18, 2026, from [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). Retrieved January 18, 2026, from [Link]
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Li, Y., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). YouTube. Retrieved January 18, 2026, from [Link]
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Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Mei, Q., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). JoVE. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Mod Chem appl. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- (No Title). (n.d.). Google Patents.
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Ali, A., et al. (2024). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. Langmuir. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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(No Title). (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Welcome to the technical support center for the synthesis of Methyl 5-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will explore the common synthetic pathways, troubleshoot frequently encountered issues, and provide detailed protocols to enhance yield and purity.
Overview of Synthetic Strategies
Methyl 5-amino-2-methoxybenzoate is a valuable intermediate in the pharmaceutical industry.[1] Its synthesis is typically achieved via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity profile.
The final step involves the conversion of the resulting free amine to its hydrochloride salt to improve stability and handling.
Core Synthetic Pathways
The two most common pathways for synthesizing the free amine, Methyl 5-amino-2-methoxybenzoate, are:
-
Route A: Reduction of a Nitro Precursor: This widely-used method involves the catalytic reduction of Methyl 5-nitro-2-methoxybenzoate. It is generally high-yielding and adaptable to various scales.
-
Route B: Fischer Esterification: This route involves the direct acid-catalyzed esterification of 5-amino-2-methoxybenzoic acid with methanol. It is a straightforward, one-step process but is governed by equilibrium, which presents its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 5-amino-2-methoxybenzoate? A1: The two main routes are the reduction of Methyl 5-nitro-2-methoxybenzoate (Route A) and the direct Fischer esterification of 5-amino-2-methoxybenzoic acid (Route B).[2] Route A is often preferred for its typically higher yields and the commercial availability of the nitro precursor.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common and cost-effective method. A mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v) is generally effective. The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value indicate reaction progression. Staining with ninhydrin can be useful for visualizing the amine product.
Q3: What are the most common impurities I might encounter? A3: Impurities are route-dependent.
-
Route A: Unreacted nitro starting material is the most common impurity. Incomplete reduction can also lead to the formation of azoxy or azo byproducts.[2] If using metal/acid reduction, residual metal salts can contaminate the product.[2]
-
Route B: Unreacted 5-amino-2-methoxybenzoic acid is the primary impurity. Side products from the oxidation of the amino group can also lead to discoloration.[2]
Q4: How is the final hydrochloride salt prepared and why is it necessary? A4: The hydrochloride salt is typically prepared by dissolving the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of anhydrous hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol or ether). The salt usually precipitates and can be collected by filtration. This step is crucial as the hydrochloride salt is generally more stable, crystalline, and easier to handle than the free amine base.
Q5: What are the recommended storage conditions for the final product? A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere is recommended for long-term storage.
Troubleshooting Guide
This section addresses specific issues you might encounter during synthesis, categorized by the synthetic route.
Route A: Reduction of Methyl 5-nitro-2-methoxybenzoate
This route is highly effective but requires careful control of the reduction conditions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated. Common poisons include sulfur or phosphorus compounds.[3] | Ensure high-purity starting materials and solvents. Use a fresh batch of catalyst and handle it under an inert atmosphere if necessary. Incrementally increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Hydrogen Source: For catalytic hydrogenation (H₂ gas), the system may have a leak or insufficient pressure.[3] | Ensure all joints are properly sealed. For small-scale reactions, ensure the hydrogen balloon remains inflated. For larger scales, consider using a Parr hydrogenator for controlled pressure. | |
| Suboptimal Temperature: The reaction may have a significant activation energy barrier. | While many hydrogenations run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes be required. Monitor carefully to avoid side reactions.[3] | |
| Formation of Azo/Azoxy Side Products | Incomplete Reduction: This is more common with certain reducing agents, particularly metal hydrides, which are not recommended for this transformation. | Catalytic hydrogenation or metal/acid systems (e.g., SnCl₂/HCl, Fe/HCl) are highly effective at complete reduction to the amine and suppress the formation of these dimeric byproducts.[2][4] |
| Product Contaminated with Metal Salts | Inadequate Work-up (Metal/Acid Reduction): Residual tin or iron salts remain in the product. | After the reaction is complete, carefully adjust the pH of the aqueous solution to be basic (pH > 8). This will precipitate the metal hydroxides, which can then be thoroughly removed by filtering through a pad of Celite before extraction.[2] |
Troubleshooting Workflow: Low Yield in Reduction Step
Route B: Fischer Esterification of 5-amino-2-methoxybenzoic acid
This direct approach can be efficient if the chemical equilibrium is properly managed.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Reversibility of the Reaction: The Fischer esterification is an equilibrium process. The water generated as a byproduct can hydrolyze the ester product back to the starting material. | Use a large excess of methanol (e.g., 15-20 volumes) to shift the equilibrium towards the product.[2] For larger scales, consider using a Dean-Stark apparatus to physically remove the water as it forms. |
| Insufficient Catalyst: The reaction requires a strong acid catalyst to proceed at a reasonable rate. | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, 0.2-0.3 equivalents) is used.[2][5] | |
| Difficult Purification | Presence of Unreacted Carboxylic Acid: The acidic starting material co-extracts with the ester product. | During the work-up, perform a thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted carboxylic acid, making it water-soluble and easily removed.[3][6] |
| Discolored Product (Yellow/Brown) | Oxidation of the Amino Group: The electron-rich aromatic amine is susceptible to air oxidation, especially when heated for extended periods. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] If the product is still discolored, a charcoal treatment or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-nitro-2-methoxybenzoate
This protocol details the nitration of Methyl 2-methoxybenzoate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2-methoxybenzoate (1.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq.) to chilled concentrated sulfuric acid (2.0 eq.) while maintaining a low temperature.
-
Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of Methyl 2-methoxybenzoate, ensuring the internal temperature does not exceed 10-15°C.[7]
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-10°C. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from methanol to yield Methyl 5-nitro-2-methoxybenzoate.[7]
Protocol 2: Reduction of Methyl 5-nitro-2-methoxybenzoate (Catalytic Hydrogenation)
-
Setup: In a hydrogenation vessel (e.g., a thick-walled flask or a Parr apparatus), dissolve Methyl 5-nitro-2-methoxybenzoate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate (10-15 volumes).[8]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% loading, often used as a 50% water-wet paste for safety).
-
Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. For lab scale, a hydrogen-filled balloon is sufficient. For larger scales, use a pressurized source (e.g., 40-50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is critical to ensure good contact between the substrate, catalyst, and hydrogen.[3]
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 3-6 hours).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2-methoxybenzoate.
Protocol 3: Conversion to Hydrochloride Salt
-
Setup: Dissolve the crude or purified Methyl 5-amino-2-methoxybenzoate (1.0 eq.) in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate or diethyl ether).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until the solution is acidic (test with pH paper). Precipitation of a white solid should occur.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities. Dry the product under vacuum to obtain this compound.
References
-
Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Available at: [Link]
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at: [Link]
- Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available at: [Link]
-
MDPI. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 14(9), 3369-3377. Available at: [Link]
- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Org. Syn. Coll. Vol. 1, 371. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview. Available at: [Link]
-
University Course Material. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]
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- 8. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]
Purification challenges of Methyl 5-amino-2-methoxybenzoate hydrochloride
Welcome to the technical support guide for the purification of Methyl 5-amino-2-methoxybenzoate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate. The unique bifunctional nature of this compound—possessing a basic aromatic amine (as a hydrochloride salt) and a methyl ester—presents specific purification challenges that require nuanced solutions. This guide provides in-depth, field-tested answers and protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route employed. Below is a summary of common contaminants.
| Impurity Name | Origin | Impact on Purification |
| 5-Amino-2-methoxybenzoic acid | Incomplete esterification or hydrolysis of the methyl ester during synthesis or workup.[1][2] | Acidic impurity. Easily removed via a basic wash during an acid-base extraction. |
| Methyl 5-nitro-2-methoxybenzoate | Incomplete reduction of the nitro-group precursor. | Less polar than the desired amine. Can often be separated by column chromatography.[3] |
| Starting Aminosalicylic Acid Isomers | Use of impure starting materials. | Isomers can be very difficult to separate due to similar physical properties. |
| Oxidation Byproducts | The aromatic amino group is susceptible to air oxidation, especially in the free base form.[4] | Often highly colored (yellow to brown). Can sometimes be removed with activated charcoal treatment or chromatography. |
| Residual Synthesis Reagents/Catalysts | E.g., residual palladium from hydrogenation[5], or unreacted coupling agents. | Varies by type. Metal catalysts are typically removed by filtration through Celite®. |
Q2: My isolated product is yellow or brown. What causes this discoloration and how can I fix it?
Discoloration is almost always due to the oxidation of the aromatic amine functionality.[4] The free amine is particularly sensitive to air and light.
-
Prevention: Whenever possible, handle the free base form under an inert atmosphere (e.g., nitrogen or argon). Store both the free base and the hydrochloride salt in a cool, dark place, tightly sealed.[6]
-
Remediation:
-
Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated charcoal. Reflux for 15-30 minutes, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
-
Chromatography: Column chromatography can effectively separate the desired product from colored, often more polar, degradation products.
-
Q3: Why does my product show severe peak tailing during normal-phase silica gel chromatography?
This is a classic problem when purifying basic compounds like amines on standard silica gel.[7][8] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic amino group of your compound via an acid-base interaction.[8] This leads to a portion of the analyte being retained too strongly, causing it to elute slowly and asymmetrically, resulting in a "tail".[8]
Q4: Should I purify the hydrochloride salt directly, or is it better to convert it to the free base first?
This is a critical strategic decision.
-
Purifying the Salt: Direct purification is challenging. The salt's high polarity makes it insoluble in most common chromatography solvents (ethyl acetate, hexanes) and limits recrystallization options to polar protic solvents like methanol or ethanol/water mixtures.
-
Converting to the Free Base: This is the most common and recommended strategy. The free base is significantly more soluble in organic solvents, making it amenable to a wider range of purification techniques, especially extraction and chromatography.[9] After purification, the high-purity free base can be easily converted back to the stable hydrochloride salt if required.
Section 2: Troubleshooting and Purification Workflows
This section provides detailed protocols and decision-making logic for overcoming specific purification hurdles.
Decision-Making Workflow for Purification Strategy
Before starting, a quick assessment of your crude material by Thin Layer Chromatography (TLC) or LC-MS can help you choose the most efficient path.
Caption: Purification strategy selection workflow.
Strategy 1: Purification via Acid-Base Extraction
This is the most powerful technique for removing acidic, basic, or neutral impurities from your amine product. The process involves converting the hydrochloride salt to its free base form, which is then extracted into an organic solvent, leaving water-soluble impurities (like other salts) and acidic impurities (which are deprotonated and stay in the aqueous layer) behind.
-
Dissolution: Dissolve the crude this compound in deionized water or a brine solution (approx. 5-10 mL per gram of crude material).
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the pH is > 8. You may observe the precipitation of the free base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 20 mL per gram of crude material). The free base is more soluble in organic solvents and will move into the organic layer.
-
Washing and Drying: Combine the organic extracts. Wash the combined organic layer with brine (1 x 20 mL). This helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the purified free base of Methyl 5-amino-2-methoxybenzoate, which may be a pale yellow liquid or solid.[10]
-
(Optional) Reformation of the Hydrochloride Salt: If the final product must be the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol, or EtOAc). Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Methyl 5-amino-2-methoxybenzoate | 22802-67-1 [sigmaaldrich.com]
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- 9. CAS 2475-80-1: methyl 2-amino-5-methoxybenzoate [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Welcome to the technical support guide for the synthesis of Methyl 5-amino-2-methoxybenzoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and maximize yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The primary synthetic route discussed involves the catalytic hydrogenation of Methyl 2-methoxy-5-nitrobenzoate followed by hydrochloride salt formation.
Question 1: My nitro group reduction is sluggish, incomplete, or fails entirely. What are the likely causes and how can I fix it?
This is a frequent issue, often pointing to problems with the catalytic system. The reduction of an aromatic nitro group is a surface-mediated process, and its efficiency is highly dependent on several factors.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst is the workhorse for this transformation, but it can be easily deactivated.
-
Poisoning: Trace impurities in your starting material, solvent, or glassware, particularly sulfur or phosphorus compounds, can poison the catalyst. Ensure you are using high-purity reagents and solvents.[1]
-
Oxidation/Improper Handling: The catalyst may have been improperly handled and exposed to air for extended periods. Always use fresh, high-quality catalyst and, if possible, handle it under an inert atmosphere.[1]
-
-
Insufficient Catalyst Loading: For a complete reaction, adequate catalyst surface area is necessary.
-
Recommendation: A typical loading for 10% Pd/C is 5-10 mol% relative to the nitro-compound. If the reaction is slow, consider incrementally increasing the loading.[2]
-
-
Inadequate Hydrogen Source: The availability of hydrogen at the catalyst surface is critical.
-
H₂ Gas: If using a hydrogen balloon, ensure there are no leaks in your system. For more stubborn reductions, switching to a Parr hydrogenator to increase hydrogen pressure can significantly improve reaction rates.[1]
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or hydrazine, ensure it is fresh and used in sufficient stoichiometric excess.[1]
-
-
Suboptimal Reaction Conditions:
-
Agitation: This is a heterogeneous reaction. Vigorous stirring is essential to ensure the substrate, catalyst, and hydrogen source are in constant contact.[1][2]
-
Solvent: Protic solvents like methanol or ethanol are generally excellent choices as they help solubilize the substrate and facilitate proton transfer steps.[1] Ensure your starting material, Methyl 2-methoxy-5-nitrobenzoate, is fully dissolved.
-
Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy.[1] However, excessive heat can promote side reactions.
-
Troubleshooting Workflow for Low Reduction Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Question 2: My product is contaminated with an acidic impurity, especially after forming the hydrochloride salt. What is it and how can I prevent it?
This is arguably the most critical and common side reaction in this synthesis. The impurity is almost certainly 5-amino-2-methoxybenzoic acid .
Mechanism of Formation: Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[3][4] While the hydrogenation step is often neutral, the final step of forming the hydrochloride salt introduces a strong acid (HCl). If aqueous HCl is used, especially with heating, you create perfect conditions for acid-catalyzed ester hydrolysis.
Prevention Strategies:
-
Use Anhydrous HCl: The most effective solution is to avoid water entirely during the salt formation.
-
HCl in Organic Solvent: Use a commercially available solution of HCl in an anhydrous solvent like isopropanol, diethyl ether, or dioxane.
-
Procedure: Dissolve your crude free amine (Methyl 5-amino-2-methoxybenzoate) in a suitable anhydrous solvent (e.g., ethyl acetate, methanol, or isopropanol). Cool the solution in an ice bath and add the anhydrous HCl solution dropwise. The hydrochloride salt will typically precipitate out of the solution.
-
-
Low Temperature: If you must use aqueous HCl, perform the addition and any subsequent stirring at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Avoid Excess Acid and Heat: Use only the stoichiometric amount of HCl required for salt formation and avoid heating the mixture.
Comparison of HCl Salt Formation Conditions
| Method | Solvent System | Temperature | Risk of Hydrolysis | Recommendation |
| Aqueous HCl | Water / Organic Co-solvent | Room Temp or Heated | High | Not recommended unless absolutely necessary. |
| Anhydrous HCl | Anhydrous Solvent (IPA, Ether) | 0-5 °C | Very Low | Highly Recommended for preserving the ester. |
Question 3: I see several unknown spots on my TLC plate after the reduction. What are these byproducts?
The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates.[5] If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react with each other to form stable byproducts.
Common Byproducts from Incomplete Reduction:
-
Nitroso Intermediate (Ar-NO): The first intermediate in the reduction pathway.
-
Hydroxylamine Intermediate (Ar-NHOH): The second key intermediate.
-
Azoxy Compound (Ar-N=N(O)-Ar): Formed by the condensation of the nitroso and hydroxylamine intermediates.[5][6]
-
Azo Compound (Ar-N=N-Ar): Formed by the further reduction of the azoxy compound.[6]
These condensation byproducts are often highly colored (yellow/orange) and can complicate purification.
How to Avoid Them:
-
Ensure Complete Reaction: The best prevention is to ensure the hydrogenation goes to completion. Use the strategies outlined in Question 1 (active catalyst, sufficient hydrogen, vigorous stirring) to drive the reaction forward.[1]
-
Monitor by TLC: Keep a close watch on the reaction's progress using Thin Layer Chromatography. The reaction is complete only when the starting nitro-compound spot has completely disappeared.
Overall Synthesis and Side Reaction Pathways
Caption: Key side reactions branching from the main synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the free amine intermediate? Anilines, like Methyl 5-amino-2-methoxybenzoate, are susceptible to air oxidation, which can cause discoloration (often turning pink or brown). It is best to use the free amine immediately in the next step. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator. The hydrochloride salt is significantly more stable and is the preferred form for long-term storage.[2]
Q2: How can I purify the final hydrochloride salt if it's contaminated with the hydrolyzed acid? If significant hydrolysis has occurred, purification can be challenging. Recrystallization is the most common method. A solvent system like ethanol/water or isopropanol/ether might be effective. The hydrochloride salt and the hydrolyzed acid have different solubilities, which can be exploited. However, the best strategy is prevention. If you must purify, an acidic wash during an aqueous workup of the free base (before salt formation) can remove the acidic impurity, but this adds steps and risks further hydrolysis.
Q3: Can I use other reducing agents besides H₂/Pd/C? Yes, other methods like metal-acid reductions (e.g., SnCl₂/HCl or Fe/HCl) are effective for reducing nitroarenes.[6] However, these methods introduce new challenges:
-
Harsh Acidity: The strong acidic conditions required can cause simultaneous hydrolysis of the methyl ester.
-
Workup Complexity: The workup requires neutralizing a large amount of acid and removing metal salts, which can be cumbersome.[2] For substrates with acid-sensitive groups like esters, catalytic hydrogenation is generally the cleaner and preferred method.
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation
This protocol is designed to favor complete reduction and minimize byproduct formation.
-
Reaction Setup: To a solution of Methyl 2-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous methanol (10-15 volumes), add 10% Palladium on carbon (5-10 mol%).
-
Inerting: Seal the reaction vessel and purge thoroughly with nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas, either via a balloon or by connecting to a Parr hydrogenator (set to 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may warm slightly.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is completely consumed.
-
Workup: Once complete, carefully purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude Methyl 5-amino-2-methoxybenzoate as an oil or solid, which should be used immediately.
Protocol 2: Anhydrous Hydrochloride Salt Formation
This protocol is designed to prevent ester hydrolysis.
-
Dissolution: Dissolve the crude Methyl 5-amino-2-methoxybenzoate (1.0 eq) from the previous step in a minimal amount of an anhydrous solvent like ethyl acetate or isopropanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: While stirring, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane (1.05 eq) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid.
-
Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities and aid in drying. Dry the product under vacuum.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed?
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 59(19), 2853-2863.
-
Jagtap, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2588–2593.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
-
LibreTexts Chemistry. (2020). Ester Chemistry.
-
Chegg. (2022). Solved: Hydrolysis of Methyl Benzoate Acidic hydrolysis is.
-
Jagtap, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
-
Guidechem. How to Prepare and Purify METHYL-5-METHOXY-2-METHYLBENZOATE?
-
Jackson, S. D., & Kelly, G. J. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (2), 263-265.
-
BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
Sources
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-amino-2-methoxybenzoate Hydrochloride Coupling
Welcome to the technical support center for the optimization of coupling reactions involving Methyl 5-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chemical transformation. The unique structure of Methyl 5-amino-2-methoxybenzoate, with its amino and methoxy functional groups, makes it a valuable building block in the synthesis of more complex molecules.[1] This guide will address common challenges and provide scientifically grounded solutions to optimize your reaction outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My coupling reaction with this compound is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in coupling reactions is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[2][3] Here’s a systematic approach to diagnosing and resolving the problem:
1. Neutralization of the Hydrochloride Salt:
-
The "Why": this compound is an amine salt. The protonated amino group is not nucleophilic and will not participate in the coupling reaction. It is crucial to add a sufficient amount of base to neutralize the hydrochloride and liberate the free amine in situ.
-
Troubleshooting Steps:
-
Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt, in addition to the base required for the coupling reaction itself.
-
Consider the strength of the base. A stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.
-
2. Inefficient Activation of the Coupling Partner (e.g., Carboxylic Acid):
-
The "Why": In amide bond formation, the carboxylic acid must be activated to form a more reactive species that can be attacked by the amine.[2] Incomplete activation is a frequent cause of low yields.[3]
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: There is a wide array of coupling reagents available, and the optimal choice depends on the specific substrates.[2][4] For standard couplings, carbodiimides like DCC or EDC are common, often with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[2] For more challenging couplings, phosphonium or aminium/uronium reagents like BOP, PyBOP, HBTU, or HATU can be more effective.[5]
-
Reagent Stoichiometry: Ensure you are using a sufficient amount of the coupling reagent, typically 1.0 to 1.5 equivalents relative to the limiting reagent.
-
Pre-activation: For some coupling reagents, a pre-activation step, where the carboxylic acid and coupling reagent are stirred together for a short period (15-30 minutes) before adding the amine, can improve yields.[3]
-
3. Suboptimal Reaction Conditions:
-
The "Why": Temperature, solvent, and reaction time all play a critical role in the success of a coupling reaction.
-
Troubleshooting Steps:
-
Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating to overcome the activation energy.[6] Conversely, excessive heat can lead to side reactions and decomposition. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
-
Solvent: The choice of solvent is crucial.[7] Common solvents for amide coupling include dichloromethane (DCM) and N,N-dimethylformamide (DMF).[7][8][9] However, for greener alternatives, ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been shown to be effective replacements.[7] Ensure your starting materials are fully soluble in the chosen solvent.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Extended reaction times do not always lead to a significant improvement in yield and can sometimes result in the formation of by-products.[10]
-
Formation of Significant Side Products
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate them:
1. Unreacted Starting Materials:
-
The "Why": This is often a sign of incomplete reaction due to the reasons mentioned in the low yield section.
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: check stoichiometry, activation efficiency, temperature, and reaction time.
-
Consider using a slight excess of one of the coupling partners if it is inexpensive and easily removed during work-up.[4]
-
2. Dimerization or Polymerization of the Carboxylic Acid:
-
The "Why": The activated carboxylic acid intermediate can sometimes react with another molecule of the carboxylic acid, leading to the formation of an anhydride.
-
Troubleshooting Steps:
-
Slowly add the coupling reagent to the reaction mixture.
-
Ensure efficient stirring to maintain a homogeneous solution.
-
3. Racemization (if applicable):
-
The "Why": If your coupling partner is a chiral carboxylic acid (e.g., an amino acid), racemization can be a significant issue, particularly with carbodiimide-based coupling reagents.[2]
-
Troubleshooting Steps:
-
Use additives like HOBt or HOAt, which are known to suppress racemization.
-
Consider using coupling reagents that are known to have a lower propensity for causing racemization, such as DEPBT.[5]
-
4. Side Reactions from Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination):
-
The "Why": When coupling Methyl 5-amino-2-methoxybenzoate with an aryl halide via a Buchwald-Hartwig amination, several side reactions can occur.[11] These include hydrodehalogenation of the aryl halide and β-hydride elimination.[11]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[12][13][14] Sterically hindered, electron-rich ligands often promote the desired reductive elimination and suppress side reactions.[13]
-
Base Selection: The choice of base is also crucial. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[12][15] The optimal base will depend on the specific substrates and ligand used.
-
Catalyst System: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that the catalyst is active.[15] Catalyst deactivation can be an issue.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect any of the functional groups on this compound before coupling?
A1: Generally, for standard amide bond formation, protection of the methoxy or ester groups is not necessary. However, the amino group must be deprotonated from its hydrochloride salt form to become nucleophilic. For other types of coupling reactions, such as those involving highly reactive reagents, protection might be considered on a case-by-case basis.
Q2: What is a good starting point for optimizing the reaction temperature?
A2: A good starting point for most amide coupling reactions is room temperature. You can then monitor the reaction by TLC or LC-MS. If the reaction is sluggish, you can try gently heating the mixture (e.g., to 40-50 °C). For palladium-catalyzed cross-coupling reactions, higher temperatures (e.g., 80-110 °C) are often required.
Q3: How do I choose the best solvent for my coupling reaction?
A3: The ideal solvent should fully dissolve all reactants and be inert to the reaction conditions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for their excellent solvating properties.[7] However, due to their environmental and health concerns, greener alternatives like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) are highly recommended and have been shown to be effective.[7]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the limiting starting material and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.
Q5: My product is difficult to purify. What are some common purification strategies?
A5: Purification strategies will depend on the physical properties of your product.
-
Extraction: A standard aqueous work-up can remove water-soluble impurities.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for purification.
-
Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a powerful technique.
Experimental Protocols
General Protocol for Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[3] Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.1-1.5 eq).
-
Solvent Addition: Add a suitable anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on Amide Coupling Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 40 | 85-95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 90-98 |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | 80-90 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 82-92 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1893-1899. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]
- CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents.
-
Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4786–4815. [Link]
-
Cross-coupling reaction. (2023, December 28). In Wikipedia. [Link]
-
Amide coupling help : r/Chempros. (2022, March 24). Reddit. Retrieved from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Nature Communications. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ResearchGate. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Journal of the American Chemical Society. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). Journal of the American Chemical Society. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 20). YouTube. Retrieved from [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
-
Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4562–4565. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ResearchGate. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (2025). ChemRxiv. [Link]
-
A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (2022). ChemRxiv. [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor. Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
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- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8). This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this key intermediate in their synthetic endeavors. As a versatile building block in the pharmaceutical industry, successful and reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during its preparation.
Introduction to Synthetic Strategies
Methyl 4-amino-2-methoxybenzoate is primarily synthesized via two common routes:
-
Reduction of Methyl 4-nitro-2-methoxybenzoate: A reliable method that involves the reduction of a nitro group to an amine.
-
Fischer Esterification of 4-amino-2-methoxybenzoic Acid: A direct approach to forming the methyl ester from the corresponding carboxylic acid.
This guide is structured to address each of these pathways individually, providing targeted advice to ensure a high-yielding and pure product.
Route 1: Reduction of Methyl 4-nitro-2-methoxybenzoate
This synthetic route is often favored for its high efficiency and the ready availability of the nitro precursor. The most common method for this transformation is catalytic hydrogenation.
Troubleshooting Guide: Reduction Pathway
Question: My reduction reaction is sluggish or incomplete, with significant starting material remaining. What are the potential causes and solutions?
Answer: Low conversion in the reduction of Methyl 4-nitro-2-methoxybenzoate can stem from several factors related to the catalyst, hydrogen source, or reaction conditions.
-
Catalyst Inactivity: The palladium on carbon (Pd/C) or Raney Nickel catalyst may be deactivated.[3][4]
-
Causality: Catalysts can be poisoned by sulfur or phosphorus-containing impurities in reagents or solvents. Improper handling can also lead to oxidation and deactivation.[3][4]
-
Solution: Ensure the use of high-purity starting materials and solvents. If catalyst poisoning is suspected, consider pre-treating your reagents or using a fresh batch of catalyst. Always handle catalysts under an inert atmosphere where possible.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be inadequate for the scale of your reaction.
-
Causality: Heterogeneous catalysis relies on sufficient surface area for the reaction to proceed at a reasonable rate.
-
Solution: Incrementally increase the weight percentage of the catalyst. A typical starting point is 5-10 wt% of the nitro-compound.[3]
-
-
Inadequate Hydrogen Source: The delivery of hydrogen to the reaction may be insufficient.
-
Causality: For catalytic hydrogenation using hydrogen gas (H₂), leaks in the system or low pressure can starve the reaction. For transfer hydrogenation, the donor's quality is crucial.[3][4]
-
Solution:
-
H₂ Gas: Ensure your reaction vessel is properly sealed and that there is adequate hydrogen pressure (a balloon is often sufficient for small-scale reactions, but larger scales may require a pressurized vessel).[3]
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or hydrazine, ensure it is fresh and used in the correct stoichiometric excess.[3][4]
-
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or agitation may not be ideal.[3]
-
Causality: The reaction may have a significant activation energy, requiring heat. The starting material must be fully dissolved for the reaction to proceed efficiently. In a heterogeneous reaction, vigorous stirring is essential for mass transport.[3]
-
Solution:
-
Temperature: Gentle heating may be required to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent: Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[3] Ensure complete dissolution of the starting material.
-
Agitation: Use a stir bar and stir plate that can provide vigorous agitation to ensure good mixing of the substrate, catalyst, and hydrogen source.[3]
-
-
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: Impurities in the reduction of nitroarenes often arise from incomplete reaction or side reactions.
-
Unreacted Starting Material: As discussed above, incomplete conversion will lead to the presence of Methyl 4-nitro-2-methoxybenzoate in your final product.
-
Solution: Address the potential issues with catalyst, hydrogen source, and reaction conditions to drive the reaction to completion.
-
-
Formation of Azo and Azoxy Byproducts: Incomplete reduction can lead to the formation of dimeric species.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can condense to form azoxy and azo compounds.
-
Solution: Ensure sufficient reducing agent and optimal reaction conditions to favor complete reduction to the amine. Catalytic hydrogenation is generally very effective at avoiding these byproducts.
-
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general procedure for the reduction of an aromatic nitro compound.
Materials:
-
Methyl 4-nitro-2-methoxybenzoate
-
Methanol (reagent grade)
-
Palladium on carbon (5-10% Pd/C)
-
Celite®
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 4-nitro-2-methoxybenzoate (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).[3]
-
Carefully add 5-10% Palladium on carbon (5-10 wt% of the starting material) to the solution.[3]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas, typically via a balloon for small-scale reactions or by pressurizing the vessel to 1-4 atm for larger scales.[3]
-
Stir the mixture vigorously at room temperature.[5]
-
Monitor the reaction progress by TLC (a typical eluent system is ethyl acetate/hexanes). The reaction is typically complete within 2-12 hours.[3]
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.[5]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol to ensure all product is collected.[5]
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate.[3]
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2]
| Parameter | Typical Value |
| Catalyst | 5-10% Pd/C |
| Catalyst Loading | 5-10 wt% |
| Solvent | Methanol |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
A summary of typical reaction parameters for catalytic hydrogenation.
Route 2: Fischer Esterification of 4-amino-2-methoxybenzoic Acid
This is a direct, one-step conversion of the carboxylic acid to its methyl ester. The primary challenge in this synthesis is the reversible nature of the reaction.
Troubleshooting Guide: Fischer Esterification Pathway
Question: My esterification reaction has a low yield, and I recover a significant amount of starting material. What's wrong?
Answer: Low yields in Fischer esterification are most commonly due to the reaction not reaching a favorable equilibrium position.
-
Equilibrium Not Displaced: Fischer esterification is a reversible reaction.[2]
-
Causality: The reaction produces water as a byproduct. The presence of water can drive the equilibrium back towards the starting materials.
-
Solution: To favor ester formation, you must either use a large excess of one reactant (typically the alcohol) or actively remove the water as it is formed.[6] Using methanol as the solvent ensures it is in large excess. For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
Insufficient Catalyst: The amount of acid catalyst may be too low.
-
Causality: The amino group on the starting material is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄). This means you need a stoichiometric amount of acid to neutralize the amine plus a catalytic amount to promote the esterification.
-
Solution: Use at least a stoichiometric equivalent of the acid catalyst relative to the aminobenzoic acid.
-
-
Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium.
-
Solution: Monitor the reaction by TLC until the starting material spot is no longer diminishing in intensity. Typical reaction times are 2-24 hours.[3]
-
Question: My final product is contaminated with the starting carboxylic acid. How do I remove it?
Answer: Separating the ester product from the unreacted carboxylic acid is a straightforward purification step.
-
Causality: The starting material is acidic, while the ester product is neutral.
-
Solution: During the workup, wash the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be removed into the aqueous layer. The neutral ester will remain in the organic layer. Be aware that this will produce carbon dioxide gas.[3]
Experimental Protocol: Fischer Esterification
This protocol is a general procedure for the Fischer esterification of an aminobenzoic acid.
Materials:
-
4-amino-2-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).[3]
-
While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (at least 1.1 equivalents) dropwise. A precipitate of the ammonium salt may form but should redissolve upon heating.[3]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours, or until TLC indicates the consumption of the starting material.[2][3]
-
Allow the mixture to cool to room temperature and then slowly pour it into a beaker containing ice water.[3]
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate portion-wise until the evolution of CO₂ gas ceases and the pH of the solution is >8. This will precipitate the crude ester.[3]
-
Collect the solid product by vacuum filtration, washing with cold water.[3]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.[4]
| Parameter | Typical Value |
| Alcohol | Methanol (large excess) |
| Catalyst | Concentrated H₂SO₄ |
| Catalyst Loading | ≥ 1.1 equivalents |
| Temperature | Reflux (~65°C) |
| Reaction Time | 2-24 hours |
A summary of typical reaction parameters for Fischer esterification.
Visualizing the Synthetic Pathways
Key Synthetic Routes
Caption: The two primary synthetic pathways to Methyl 4-amino-2-methoxybenzoate.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure Methyl 4-amino-2-methoxybenzoate?
A1: Pure Methyl 4-amino-2-methoxybenzoate is typically a white to off-white crystalline solid.[2] Its melting point is reported to be in the range of 155-159 °C.[2]
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the reduction and esterification reactions.[2] A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new spot for the product (with a different Rf value) indicate that the reaction is proceeding.[2]
Q3: What are the recommended storage conditions for the final product?
A3: Methyl 4-amino-2-methoxybenzoate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[2]
Q4: Can I use other reducing agents besides catalytic hydrogenation for the nitro reduction?
A4: Yes, other reducing agents such as stannous chloride (SnCl₂) in ethanol or iron (Fe) in acidic media can be used.[5] However, catalytic hydrogenation is often preferred as it is a cleaner reaction with water as the only byproduct, and the work-up is generally more straightforward.[5]
Q5: What spectroscopic data should I expect for my final product?
A5: For characterization, you should obtain ¹H NMR, ¹³C NMR, and mass spectrometry data. The expected ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons, the amino protons (a broad singlet), and the two methoxy groups and the methyl ester group (singlets). A representative ¹H NMR spectrum shows peaks at approximately δ 7.52 (d, 1H), 6.32 (s, 1H), 6.24 (m, 1H), 5.6 (bs, 2H, NH₂), 3.72 (s, 3H), and 3.67 (s, 3H). Predicted ¹³C NMR chemical shifts are in the regions of 100-160 ppm for aromatic carbons, ~167 ppm for the ester carbonyl carbon, and 50-60 ppm for the methoxy and methyl ester carbons.
References
-
(No author). (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate. Google Patents.
-
ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 27492-84-8 | Product Name : Methyl 4-Amino-2-methoxybenzoate. Pharmaffiliates. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]
-
University of Glasgow Theses Service. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow. Retrieved from [Link]
- Google Patents. (n.d.). JPS5566545A - Catalytic hydrogenation of nitrobenzene. Google Patents.
-
National Institutes of Health. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. National Institutes of Health. Retrieved from [Link]
-
Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography Purification of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Welcome to the technical support center for the purification of Methyl 5-amino-2-methoxybenzoate hydrochloride via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The information presented here is grounded in established chromatographic principles and extensive laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of this compound, providing a foundational understanding before proceeding to more complex troubleshooting.
Q1: What are the key challenges in purifying this compound by column chromatography?
The primary challenges stem from the compound's dual nature: it is a polar aromatic amine and a hydrochloride salt.[1]
-
Polarity and Basicity: The free amine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This can lead to issues like irreversible adsorption, low product recovery, and significant peak tailing.[1]
-
Hydrochloride Salt Form: In its salt form, the compound is highly polar and may have limited solubility in common, less polar organic solvents used for chromatography. This can make it difficult to load onto the column and elute effectively.
Q2: Should I purify the compound as the hydrochloride salt or the free amine?
For standard silica gel chromatography, it is highly recommended to purify the compound in its free amine form. The hydrochloride salt is often too polar and will likely remain at the baseline (not move down the column) with typical solvent systems.
To convert the hydrochloride salt to the free amine: You can neutralize the hydrochloride salt by dissolving it in a suitable solvent and adding a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the pH is basic.[3] The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Q3: What stationary phase is best for this purification?
-
Standard Silica Gel: This is the most common and cost-effective choice. However, due to the basicity of the amine, peak tailing can be a problem.[2]
-
Amine-functionalized Silica: This is an excellent alternative that minimizes the acid-base interactions between the amine and the stationary phase, leading to better peak shapes and more predictable separations.[2][4]
-
Alumina (Basic or Neutral): Alumina can also be a good option, particularly the basic or neutral forms, as they are less acidic than silica gel.[5]
-
Reversed-Phase Silica (C18): While less common for this type of compound in preparative work, reversed-phase chromatography can be effective, especially for highly polar compounds.[5][6]
Q4: How do I choose the right mobile phase (eluent)?
The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 for good separation.
-
Initial Solvent Systems to Screen (for the free amine on silica gel):
-
Ethyl acetate/Hexanes
-
Dichloromethane/Methanol
-
-
For Polar Compounds: If your compound is very polar and does not move from the baseline in ethyl acetate/hexanes, a more polar system like dichloromethane/methanol is a good starting point.[7]
-
Adding a Modifier: To counteract the effects of acidic silica, a small amount of a basic modifier can be added to the mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used to improve peak shape and prevent streaking.[5]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the column chromatography of Methyl 5-amino-2-methoxybenzoate.
Problem 1: The compound is not moving down the column (stuck at the origin).
Potential Causes & Solutions
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Compound is in the hydrochloride salt form. | Neutralize the hydrochloride salt to the free amine before loading it onto the column. You can do this by washing an organic solution of your crude material with a mild aqueous base like sodium bicarbonate.[3] | The hydrochloride salt is significantly more polar than the free amine and will have a very strong affinity for the polar silica gel, preventing elution with common organic solvents. |
| The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, 40%, or 50%. If that is not sufficient, switch to a more polar solvent system like 1-5% methanol in dichloromethane.[8] | The principle of normal-phase chromatography is that more polar solvents will more effectively compete with the analyte for binding sites on the stationary phase, causing the analyte to move further down the column.[9] |
| Strong interaction with acidic silica. | Add a small amount of triethylamine (0.1-1%) to your mobile phase. | The triethylamine will interact with the acidic silanol groups on the silica surface, reducing their interaction with your basic amine compound and allowing it to elute more easily.[5] |
Problem 2: The compound is coming off the column too quickly (high Rf value).
Potential Causes & Solutions
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| The mobile phase is too polar. | Decrease the polarity of your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30% or 20%. | A less polar mobile phase will be a weaker eluent, allowing for stronger interaction between your compound and the stationary phase, thus slowing its movement down the column. |
| The compound is not very polar. | Ensure you have correctly identified your compound on the TLC plate. If the compound is indeed less polar than anticipated, a less polar solvent system is appropriate. | The polarity of a molecule dictates its affinity for the stationary phase in normal-phase chromatography. Less polar compounds will elute faster. |
Problem 3: Poor separation of the desired compound from impurities.
Potential Causes & Solutions
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Inappropriate solvent system. | Re-screen for a better solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. | Selectivity is the most important factor in achieving good separation. Different solvent systems will interact with your compound and impurities in different ways, altering their relative affinities for the stationary phase.[4] |
| Column was overloaded. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. | Overloading the column leads to broad, overlapping bands that are difficult to separate. The stationary phase has a finite capacity for adsorbing the sample components while maintaining good separation. |
| Poor column packing. | Ensure your column is packed uniformly without any cracks or channels. A well-packed column is crucial for achieving sharp, well-defined bands. | Irregularities in the stationary phase packing create alternative pathways for the solvent and sample to travel, leading to band broadening and poor separation. |
| Sample was loaded in too much solvent. | Dissolve your sample in the minimum amount of solvent possible for loading onto the column.[10] If the sample is not very soluble in the mobile phase, consider dry loading. | Loading the sample in a large volume of solvent will result in a wide initial band, which will translate to poor separation as it moves down the column. |
Problem 4: Peak Tailing.
Potential Causes & Solutions
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Acid-base interaction with silica. | Add 0.1-1% triethylamine to the mobile phase.[5] Alternatively, use an amine-functionalized silica or alumina column.[2][4] | The basic amine group on your compound interacts strongly with the acidic silanol groups on the silica surface, causing some molecules to be retained longer than others, which results in a "tailing" effect on the peak. A competing base like triethylamine can mitigate this interaction.[1][5] |
| Co-elution with a polar impurity. | Re-evaluate your solvent system with TLC to ensure you are achieving baseline separation. | If an impurity has a similar polarity to your product, it may co-elute, potentially causing the appearance of a tailing peak. |
III. Experimental Protocols & Visualizations
Protocol 1: Neutralization of this compound
-
Dissolve the crude this compound in a minimal amount of water or a mixture of water and an organic solvent like ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Monitor the pH with pH paper and continue adding the base until the solution is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude free amine.
Protocol 2: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Dissolve a small amount of your crude free amine in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Prepare developing chambers with different solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes; 2%, 5% methanol in dichloromethane).
-
Develop the TLC plates and visualize the spots under UV light and/or by staining.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound and the best separation from impurities.
Workflow for Troubleshooting Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
IV. References
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize amine hydrochlorides? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from
-
ResearchGate. (2023, December 27). How can I neutralize amine hydrochlorides? Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Quora. (2015, November 3). What is the stationary phase in column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]
-
Chromatography Forum. (2020, July 15). Salts in samples for HPLC (AlCl3?). Retrieved from [Link]
-
PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
CORE. (2013, August 20). Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids. Retrieved from [Link]
-
ResearchGate. (2014, July 17). Can Rf value vary for a specific solvent system in TLC? Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. Retrieved from [Link]
Sources
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- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Methyl 5-amino-2-methoxybenzoate hydrochloride
Welcome to the technical support center for the recrystallization of Methyl 5-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Selecting the ideal solvent is critical for successful recrystallization. The principle is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For a hydrochloride salt like this compound, polar protic solvents are often a good starting point.
-
Recommended Solvents: A mixture of ethanol and water is often effective.[1] The ethanol provides good solubility at elevated temperatures, while the gradual addition of water as an anti-solvent will decrease the solubility as the solution cools, promoting crystal formation. Methanol can also be a suitable solvent.[2]
-
Solvent Screening: It is always best practice to perform a small-scale solvent screen. Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) at room temperature and then upon heating.
Q2: My this compound is a pale yellow liquid. Can I still recrystallize it?
A2: Yes. While some suppliers describe the free base as a pale yellow liquid[3], the hydrochloride salt is typically a solid. If your starting material is an oil or semi-solid, it is likely impure. Recrystallization is an excellent technique to purify it and obtain a crystalline solid. The color may be due to oxidation of the amino group, a common issue with amino compounds.[1][4]
Q3: What are the common impurities I should be aware of?
A3: Impurities can arise from the synthetic route used to prepare this compound. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding nitro compound if the synthesis involved a reduction step.[5]
-
Byproducts of the reaction: For example, if a Fischer esterification was used, unreacted carboxylic acid could be present.[5]
-
Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.[1]
Recrystallization is effective at removing these types of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Issue 1: The compound will not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient Solvent | Gradually add more of the hot solvent until the solid dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield.[6] |
| Incorrect Solvent Choice | The chosen solvent may not be suitable for your compound. Refer to the solvent screening suggestions in the FAQs. You may need a more polar solvent or a different solvent mixture. |
| Insoluble Impurities | If a portion of the solid will not dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Issue 2: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.[7]
| Possible Cause | Solution |
| Solution is too concentrated | Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.[8] |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can shock the solution and cause the compound to precipitate as an oil.[7] |
| High impurity level | A high concentration of impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as a column chromatography, or try recrystallizing from a different solvent system. The use of activated charcoal during recrystallization can also help remove impurities.[1][8] |
Issue 3: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used | If the solution is not saturated, crystals will not form. You can boil off some of the solvent to concentrate the solution and then allow it to cool again.[8] |
| Supersaturation | Sometimes a solution can become supersaturated and resist crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.[8] |
| Need for a seed crystal | Adding a tiny crystal of the pure compound (a "seed crystal") can induce crystallization.[8] If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then reintroducing the rod into the solution. |
Issue 4: The final product is still colored.
| Possible Cause | Solution |
| Colored impurities are present | If the crude material is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[1] Use a minimal amount of charcoal, as it can also adsorb your product, reducing the yield. |
| Oxidation during the process | To prevent oxidation of the amino group, you can perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[1] |
Issue 5: Poor recovery of the recrystallized product.
| Possible Cause | Solution |
| Using too much solvent | As mentioned, using the minimum amount of hot solvent is key to a good yield.[6] |
| Washing with room temperature solvent | When washing the collected crystals, always use a small amount of ice-cold solvent to minimize the dissolution of your product.[6] |
| Premature crystallization during hot filtration | If crystals form in the funnel during hot filtration, you can preheat the funnel and filter paper with hot solvent. |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol provides a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of your starting material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has cooled, slowly add deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for crystals to form. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Process Visualization
Caption: A generalized workflow for the recrystallization process.
References
- Vertex AI Search. Recrystallization and Crystallization.
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Irvine. Recrystallization.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Fisher Scientific. Methyl 2-amino-5-methoxybenzoate, 96% 250 mg.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
- University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- Chemistry LibreTexts. Recrystallization.
- BenchChem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- BenchChem. troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Sigma-Aldrich. Methyl 5-amino-2-methoxybenzoate | 22802-67-1.
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- PubChem. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9.
- Sigma-Aldrich. Methyl 2-amino-5-methoxybenzoate | 2475-80-1.
- BenchChem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
- ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 5-amino-2-methoxybenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with Methyl 5-amino-2-methoxybenzoate hydrochloride. As a versatile building block in pharmaceutical synthesis, successful coupling of this substrate is critical. This resource is designed to help you navigate common challenges and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion to Product
Symptom: Your reaction shows minimal or no formation of the desired coupled product, with starting material remaining largely unconsumed.
Potential Causes & Solutions:
-
In-situ Neutralization of the Hydrochloride Salt: The hydrochloride salt of your starting material will react with the base, consuming one equivalent. If not accounted for, this can leave insufficient active base to participate in the catalytic cycle.
-
Solution: Add at least one extra equivalent of base to your reaction mixture to neutralize the hydrochloride salt in situ. Be mindful that this will form a salt byproduct that could influence the reaction.[1]
-
-
Catalyst Inactivity: The active form of the palladium catalyst for most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions may not be suitable for its reduction to the active state.[2]
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily reduced Pd(II) precatalyst. Alternatively, ensure your reaction conditions (solvent, base, temperature) are conducive to the reduction of your chosen precatalyst.
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial for an efficient catalytic cycle.[3][4] Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-rich aniline derivative.[2]
-
Catalyst Inhibition by the Amine: The free amino group on your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employing bulky ligands can sterically hinder this coordination. Increasing the catalyst loading may also be necessary to overcome this inhibition.
-
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2]
-
Solution: It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[2]
-
Problem 2: Significant Formation of Side Products
Symptom: Your reaction mixture contains a notable amount of byproducts, such as homocoupled starting materials or dehalogenated compounds.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This side reaction, where two boronic acid molecules couple together, is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2]
-
Solution: The most critical step is the strict exclusion of oxygen.[2] Ensure your reaction flask is properly dried and solvents are thoroughly degassed.
-
-
Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the productive catalytic cycle.
-
Dehalogenation: This side reaction, where the halogen on your coupling partner is replaced by a hydrogen atom, can be prevalent, especially with electron-rich phosphine ligands.[1]
-
Solution: Ensure you are using scrupulously dry solvents and reagents.[1] Sometimes, a change in ligand or base can mitigate this issue.
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is a good general-purpose catalyst system to start with for a Suzuki-Miyaura coupling with this compound?
A: For a challenging substrate like this, a robust catalyst system is recommended. A good starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] Using a pre-formed palladium precatalyst, like a Buchwald G3 or G4 type, can also be more efficient at generating the active Pd(0) species.[1]
Q2: I am performing a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?
A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] The choice of ligand is critical and often depends on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos are often effective.[8] For secondary amines, RuPhos is a common choice.[8] The development of sterically hindered and electron-rich ligands has greatly expanded the scope of this reaction.[9]
Q3: Can I use a copper-free system for a Sonogashira coupling?
A: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in certain situations to avoid issues associated with copper acetylide formation.[10][11] These reactions still rely on a palladium catalyst, often with specific ligands that facilitate the catalytic cycle in the absence of a copper co-catalyst.[12]
Reaction Conditions
Q4: How do I choose the right base for my cross-coupling reaction?
A: Base selection is critical and depends on the specific type of cross-coupling reaction.
-
Suzuki-Miyaura: A range of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[13] The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[13]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[1]
-
Sonogashira and Heck: Organic bases such as triethylamine (Et₃N) or DBU are often employed.[1][14]
Q5: What is the impact of the solvent on the reaction?
A: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and outcome. Common solvents for cross-coupling reactions include ethereal solvents like dioxane and THF, and aromatic hydrocarbons like toluene. For Suzuki reactions, a co-solvent system, often with water, is frequently used to help dissolve the inorganic base.[13]
Substrate-Specific Issues
Q6: Does the position of the amino and methoxy groups on the aromatic ring affect reactivity?
A: Yes, the electronic nature of the substituents can influence the reactivity of the substrate. The electron-donating nature of the amino and methoxy groups in Methyl 5-amino-2-methoxybenzoate can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient substrates.[15] This is another reason why employing electron-rich and bulky ligands is often beneficial.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[16]
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Azizi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19333-19353. [Link]
-
Ghaffari, B., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15316–15326. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 15008–15011. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-amino-2-methoxybenzoate Hydrochloride and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Aniline Reactivity
Anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity, centered on the nucleophilic amino group and the susceptible aromatic ring, is of paramount importance in synthetic chemistry. The reactivity of an aniline is not a fixed property; it is intricately modulated by the electronic and steric nature of substituents on the aromatic ring.[1][2] Electron-donating groups (EDGs) enhance the electron density on the nitrogen and the ring, thereby increasing basicity and accelerating electrophilic substitution reactions.[1][3] Conversely, electron-withdrawing groups (EWGs) diminish electron density, leading to decreased basicity and slower reaction rates.[1]
This guide provides a comprehensive comparison of the reactivity of Methyl 5-amino-2-methoxybenzoate hydrochloride with other anilines. We will delve into the electronic and steric effects of its substituents, the implications of the hydrochloride salt form, and how these factors influence its performance in common chemical transformations such as N-acylation and diazotization. This analysis is supported by experimental data and detailed protocols to provide a practical framework for researchers in the field.
Understanding the Subject: this compound
This compound is a polysubstituted aniline with a unique combination of functional groups that influence its reactivity in a multifaceted manner.
-
Amino Group (-NH₂): This is the primary site of nucleophilic reactivity and is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2]
-
Methoxy Group (-OCH₃): Located ortho to the amino group, the methoxy group is an electron-donating group through resonance (+M effect) but electron-withdrawing through induction (-I effect). The resonance effect typically dominates, making it an activating group and an ortho-, para-director.
-
Methyl Ester Group (-COOCH₃): Situated meta to the amino group, the methyl ester is an electron-withdrawing group through both induction and resonance (-I, -M effects), deactivating the ring towards electrophilic attack.
-
Hydrochloride Salt (-NH₃⁺Cl⁻): The presence of hydrochloric acid protonates the basic amino group to form an anilinium salt.[4] This protonation has a profound impact on reactivity. The anilinium group is strongly deactivating and a meta-director in electrophilic aromatic substitution reactions because the positive charge on the nitrogen atom strongly withdraws electron density from the ring.[1] For reactions involving the lone pair of the nitrogen, such as N-acylation, the free amine must be regenerated, typically by the addition of a base.
The interplay of these groups dictates the overall reactivity profile of the molecule, presenting both opportunities and challenges in synthetic applications.
Comparative Analysis of Basicity: The pKa Perspective
The basicity of an aniline, quantified by the pKa of its conjugate acid (the anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa indicates a stronger base and generally a more nucleophilic amine.
The basicity of Methyl 5-amino-2-methoxybenzoate will be lower than that of aniline due to the electron-withdrawing nature of the methyl ester group. While the methoxy group is electron-donating, its effect is likely outweighed by the deactivating ester group. The hydrochloride form means the amine is already protonated.
To place its basicity in context, consider the pKa values of other substituted anilines:
| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid | Electronic Effect of Substituent(s) |
| Aniline | -H | 4.63 | - |
| p-Toluidine | p-CH₃ | 5.12 | Electron-Donating |
| p-Anisidine | p-OCH₃ | 5.34 | Electron-Donating |
| p-Chloroaniline | p-Cl | 3.98 | Electron-Withdrawing |
| p-Nitroaniline | p-NO₂ | 1.02 | Strongly Electron-Withdrawing |
| Methyl 5-amino-2-methoxybenzoate | o-OCH₃, m-COOCH₃ | Estimated ~3.5-4.0 | Overall Electron-Withdrawing |
Table 1: Comparison of pKa values of various substituted anilines.[5][6] The pKa for Methyl 5-amino-2-methoxybenzoate is an estimate based on the combined electronic effects of its substituents.
The significantly lower estimated pKa compared to aniline highlights the reduced availability of the nitrogen's lone pair for protonation, a direct consequence of the electron-withdrawing ester group.
Comparative Kinetics of N-Acylation
N-acylation is a fundamental reaction for anilines, often used for protection of the amino group or for the synthesis of amides.[7] The rate of this reaction is highly sensitive to the nucleophilicity of the aniline.
Conceptual Workflow for Comparing N-Acylation Rates
Caption: A generalized workflow for the kinetic study of aniline acylation.
For this compound, N-acylation will only proceed upon the addition of a base to deprotonate the anilinium ion and liberate the free amine. The rate of acylation of the resulting free amine is expected to be slower than that of aniline due to the electron-withdrawing effect of the methyl ester group. However, the ortho-methoxy group may introduce steric hindrance, further slowing the reaction.[8][9][10]
Relative Rate Constants for N-Acylation with Acetic Anhydride
| Aniline Derivative | Relative Rate Constant (k_rel) | Key Factors Influencing Reactivity |
| Aniline | 1 | Baseline reactivity. |
| p-Toluidine | > 1 | Electron-donating methyl group increases nucleophilicity. |
| p-Anisidine | > 1 | Strong electron-donating methoxy group enhances nucleophilicity. |
| p-Chloroaniline | < 1 | Electron-withdrawing chloro group decreases nucleophilicity. |
| Methyl 5-amino-2-methoxybenzoate | << 1 | Strongly deactivating ester group and potential steric hindrance from the ortho-methoxy group. |
Table 2: Qualitative comparison of relative N-acylation rates. The values are illustrative and depend on specific reaction conditions.
Comparative Reactivity in Diazotization
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a versatile transformation in organic synthesis.[11] The rate-determining step is the attack of the amine on the nitrosating agent (e.g., N₂O₃ or HN₂O₃⁺).[12]
Mechanism of Diazotization
Caption: Simplified mechanism of aniline diazotization.
The reactivity of this compound in diazotization will be significantly lower than that of aniline. The protonated amino group is unreactive towards the electrophilic nitrosating agent. While the reaction is carried out in acidic conditions which are necessary to generate the nitrosating species, the equilibrium between the anilinium ion and the free amine will heavily favor the unreactive protonated form. Consequently, a higher acid concentration or longer reaction times may be required to achieve complete diazotization compared to more basic anilines.
Experimental Protocols
Protocol 1: Comparative N-Acylation of Anilines
Objective: To qualitatively compare the rate of N-acylation of Methyl 5-amino-2-methoxybenzoate with aniline and p-chloroaniline.
Materials:
-
This compound
-
Aniline
-
p-Chloroaniline
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
In three separate, labeled test tubes, dissolve 0.1 mmol of each aniline (this compound, aniline, and p-chloroaniline) in 2 mL of DCM.
-
To the test tube containing this compound, add 0.1 mmol of triethylamine to generate the free amine.
-
Spot each of the starting material solutions on a TLC plate.
-
To each test tube, add 0.1 mmol of acetic anhydride and start a timer.
-
At regular intervals (e.g., 1, 5, 15, and 30 minutes), take a small aliquot from each reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
Compare the disappearance of the starting aniline spot and the appearance of the product acetanilide spot for each reaction. The faster the disappearance of the starting material, the more reactive the aniline.
Expected Outcome: Aniline will react the fastest, followed by p-chloroaniline. Methyl 5-amino-2-methoxybenzoate will be the least reactive, showing a significant amount of unreacted starting material even at longer reaction times.
Protocol 2: Diazotization and Azo-Coupling
Objective: To compare the ease of diazotization of this compound and aniline by a subsequent azo-coupling reaction.
Materials:
-
This compound
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice bath
Procedure:
-
Diazotization of Aniline: In a beaker, dissolve 0.1 g of aniline in 3 mL of 3M HCl. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of 0.07 g of NaNO₂ in 1 mL of water, keeping the temperature below 5 °C.
-
Diazotization of this compound: In a separate beaker, dissolve 0.12 g of this compound in 3 mL of 3M HCl. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of 0.07 g of NaNO₂ in 1 mL of water, keeping the temperature below 5 °C.
-
Azo-Coupling: In two separate beakers, dissolve 0.14 g of 2-naphthol in 5 mL of 2M NaOH. Cool both solutions in an ice bath.
-
Slowly add the diazonium salt solution of aniline to one of the 2-naphthol solutions. Observe the formation of a colored precipitate.
-
Slowly add the diazonium salt solution of this compound to the other 2-naphthol solution. Observe the formation of a colored precipitate.
-
Compare the rate and intensity of the color formation in both reactions.
Expected Outcome: The diazotization of aniline will proceed readily, leading to rapid and intense color formation upon coupling with 2-naphthol. The diazotization of this compound will be slower, and the subsequent coupling reaction may be less vigorous, resulting in a slower and potentially less intense color formation, indicative of a lower concentration of the diazonium salt.
Conclusion and Outlook
The reactivity of this compound is a complex interplay of the electronic and steric effects of its substituents, compounded by the protonation of the amino group. Our comparative analysis, based on established principles of physical organic chemistry, indicates that this compound is significantly less basic and less nucleophilic than aniline and other anilines bearing electron-donating groups.
-
Basicity: The electron-withdrawing methyl ester group significantly reduces the basicity of the amino group.
-
N-Acylation: The free amine, generated by the addition of a base, is a weaker nucleophile than aniline, leading to slower acylation rates. Steric hindrance from the ortho-methoxy group may also play a role.
-
Diazotization: The hydrochloride salt form renders the amino group unreactive towards nitrosating agents. The unfavorable equilibrium towards the free amine in acidic media makes diazotization more challenging compared to more basic anilines.
For synthetic applications, these reactivity characteristics must be carefully considered. Reactions requiring a nucleophilic amino group will necessitate the use of a base to liberate the free amine, and reaction conditions may need to be optimized (e.g., longer reaction times, higher temperatures) to achieve satisfactory conversions. The reduced reactivity, however, can also be advantageous in preventing over-reaction or in achieving selectivity in certain transformations. This guide provides a foundational understanding to aid researchers in the strategic and efficient utilization of this compound in their synthetic endeavors.
References
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- Reactions of Aniline. Chemistry Steps.
- The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
- Correlation between hardness and basicity pka of substituted anilines. TSI Journals.
- Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- A Comparative Guide to the Kinetic Studies of N-allylation of 3-(Trifluoromethyl)aniline. Benchchem.
- Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite)
- Hammett Substituent Constants.
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Arom
- Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
- Application Notes and Protocols for the Acetyl
- Amines. NCERT.
- The calculated pK b values of aniline using different methods and basis...
- Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B - RSC Publishing.
- Aniline is more reactive towards electrophilic substitution rxns. than nitrobenzene. Why?. askIITians.
- A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. Benchchem.
- Hammett equ
- The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study.
- Correlations of Structure with Reactivity of Arom
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Acetyl
- Methyl 3-amino-2-methoxy-5-methylbenzo
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Substituent effects on the physical properties and pKa of aniline.
- Unit 4: Free Energy Relationships.
- A Comparative Analysis of Aniline's Reactivity with Strong Acids. Benchchem.
- Application Note: Experimental Protocol for the Preparation of Acetanilide
- Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry.
- Approaches for the N‐acetylation of anilines.
- Diazotization of Aliphatic and Aromatic Amines.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- A kinetic study of the diazotization of aniline in dilute sulphuric acid.
- Methyl 5-amino-2-methoxybenzo
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. SID.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Methyl 5-amino-2-methoxybenzo
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
- METHYL 2-AMINO-5-METHOXYBENZO
- 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex.
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A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Synthesis
An objective comparison of alternative reagents to Methyl 5-amino-2-methoxybenzoate hydrochloride for researchers, scientists, and drug development professionals.
In the intricate world of drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This compound is a widely utilized building block, valued for its trifunctional nature—an amine, a methoxy ether, and a methyl ester—which provides multiple handles for molecular elaboration.[1][2] However, reliance on a single reagent can introduce vulnerabilities in the supply chain or limit synthetic flexibility. Moreover, the inherent reactivity of the aniline moiety can be problematic, leading to metabolic instability or undesirable side reactions in certain contexts.[3]
This guide provides an in-depth comparison of viable alternatives to Methyl 5-amino-2-methoxybenzoate, moving beyond a simple list to explore the strategic rationale behind each choice. We will delve into experimental data, comparative performance, and the causality behind protocol design, empowering you to make informed decisions for your next synthetic challenge.
Understanding the Landscape: Strategic Alternatives
The primary alternatives can be broadly categorized based on their synthetic relationship to the parent compound. The choice among them is dictated by the overall synthetic strategy, particularly the desired timing for introducing the reactive amino group.
-
The Nitro Precursor Strategy: Introducing the amine functionality at a later stage via reduction.
-
The Protected Amine Strategy: Masking the amine's reactivity until it is needed.
-
The Isomeric Substitution Strategy: Utilizing constitutional isomers for scaffold diversity.
The logical relationship between these strategies is illustrated below. The nitro precursor represents the most common and synthetically versatile alternative, from which the parent amine is derived. The protected amine offers an intermediate level of reactivity.
Caption: Synthetic relationships between the parent amine and its common precursors.
Comparative Analysis of Key Reagents
The decision to employ an alternative is a trade-off between step-count, reagent compatibility, and overall yield. This table summarizes the performance and strategic considerations for each class of reagent.
| Reagent/Alternative | Key Transformation | Typical Yield | Advantages | Disadvantages |
| Methyl 5-amino-2-methoxybenzoate HCl | Direct use in coupling, acylation, etc. | N/A | Ready-to-use amine; fewer synthetic steps. | Free amine can be unstable or cause side reactions; potential metabolic liabilities in final product.[3] |
| 5-Methoxy-2-nitrobenzoic Acid | Nitro group reduction (e.g., H₂, Pd/C) | >95%[4][5] | Highly stable starting material; nitro group is deactivating, preventing unwanted electrophilic aromatic substitution; amine is introduced late-stage.[6] | Adds a reduction step to the synthesis; requires handling of hydrogenation equipment or reducing agents. |
| 5-Acetamido-2-methoxybenzoic Acid | Hydrolysis of the acetamide | High | Amine is protected from unwanted reactions; acetamide group offers different solubility profiles.[7] | Adds protection and deprotection steps to the overall synthesis. |
| Methyl 4-amino-2-methoxybenzoate | Isomeric starting point | N/A | Allows for synthesis of different regioisomers of target molecules; expands scaffold diversity.[8] | Not a direct replacement; leads to a different class of compounds. |
In-Depth Focus: The Nitro Precursor Advantage
5-Methoxy-2-nitrobenzoic acid stands out as the most robust and strategically valuable alternative.[6] The rationale for its use is rooted in the principles of protecting group chemistry, where the nitro group acts as a stable precursor to the more reactive amine.
Expertise & Causality: The primary reason to choose a nitro-analogue is to avoid the complications associated with a free aniline during earlier synthetic steps. Anilines are nucleophilic and readily undergo oxidation.[3][9] If your synthesis involves strong oxidants or electrophiles that could react with the amine, starting with the nitro-analogue is a superior strategy. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards many electrophilic reactions, thereby ensuring regiochemical control. The reduction of the nitro group is a well-established, high-yielding transformation that is typically performed near the end of a synthetic sequence.[4][5]
Experimental Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid via Nitro Reduction
This protocol describes the quantitative conversion of the nitro precursor to the corresponding amine, a foundational step for subsequent reactions. The procedure is based on established literature methods.[4][5]
Workflow Diagram:
Caption: Step-by-step workflow for the catalytic hydrogenation of the nitro precursor.
Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in tetrahydrofuran (THF, 250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (300 mg) to the suspension.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional THF to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a brown solid (25.0 g, 98% yield).[5] The product is often of sufficient purity for use in subsequent steps without further purification.
In-Depth Focus: The Protected Amine Strategy
The use of 5-acetamido-2-hydroxy benzoic acid or its methoxy analogue represents a different strategic approach.[7][10] Here, the amine is protected as an amide (acetamido group), which is significantly less nucleophilic and not prone to oxidation.
Expertise & Causality: This strategy is employed when the synthetic route involves conditions that are incompatible with both a free amine and a nitro group (e.g., certain reductive conditions that might prematurely affect a nitro group). The acetamido group is robust and can be carried through multiple synthetic steps before being hydrolyzed under acidic or basic conditions to reveal the free amine. This method offers fine-tuned control over the reactivity of the molecule. The synthesis of these derivatives often involves simple acylation reactions.[7][10]
Experimental Protocol 2: Synthesis of 5-Acetamido-2-hydroxy Benzoic Acid
This protocol details the straightforward acylation of 5-aminosalicylic acid to prepare the protected amine building block.[7]
Methodology:
-
Reaction Setup: Dissolve 5-aminosalicylic acid in water.
-
Acylation: Add acetic anhydride to the solution. The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction: Stir the mixture until the reaction is complete, as monitored by TLC.
-
Isolation: The product, 5-acetamido-2-hydroxy benzoic acid, often precipitates from the reaction mixture upon cooling.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed if higher purity is required.
This method provides a stable, protected building block that can be integrated into a larger synthetic scheme, with the deprotection step (hydrolysis) planned for a later stage.
Conclusion
While this compound is a valuable and convenient reagent, its alternatives offer significant strategic advantages in drug synthesis. The nitro precursor strategy , utilizing reagents like 5-Methoxy-2-nitrobenzoic acid, provides a robust and high-yielding pathway that enhances control over reactivity and prevents undesirable side reactions by introducing the critical amine functionality late in the synthesis. The protected amine strategy offers another layer of control for multi-step syntheses with incompatible reagents. By understanding the causality behind these alternative approaches and leveraging the detailed protocols provided, researchers can design more efficient, resilient, and successful synthetic routes for novel pharmaceutical agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis.
- ChemicalBook. 2-Amino-5-methoxybenzoic acid synthesis.
- Benchchem. Synthesis routes of 2-Amino-5-methoxybenzoic acid.
- Organic Synthesis with 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Versatile Reagent.
- Benchchem. Comparing synthesis efficiency of different substituted anilines.
- PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
- Slideshare. Reactions and pharmaceutical applications of aniline.
- Cresset Group. Aniline replacement in drug-like compounds.
- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Biosynth. 2-Amino-5-methoxybenzoic acid.
- Benchchem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
- Sigma-Aldrich. Methyl 5-amino-2-methoxybenzoate.
- PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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- 2. Methyl 5-amino-2-methoxybenzoate | 22802-67-1 [sigmaaldrich.com]
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- 4. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 9. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying Methyl 5-amino-2-methoxybenzoate hydrochloride
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a preference—it is a stringent requirement. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 5-amino-2-methoxybenzoate hydrochloride, demands a level of precision and accuracy that can only be assured through rigorous method validation. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this specific compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical procedure.
The Cornerstone of Analytical Confidence: Why We Validate
Before delving into the experimental protocols, it is crucial to understand the foundational purpose of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and precise. For regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a thoroughly validated analytical method is a non-negotiable component of a New Drug Application (NDA) or Marketing Authorisation Application (MAA). The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the global standard for this process, and its principles will be the bedrock of the procedures outlined herein.[1][2][3][4]
Proposed HPLC Method for Analysis
Based on the chemical properties of this compound (an aromatic amine and a benzoate derivative), a reversed-phase HPLC method is the logical choice for achieving optimal separation and quantification. The following method parameters serve as the foundation for our validation studies:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.02 M Ammonium Acetate buffer (pH 7.4) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Method Selection: A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like our analyte. The mobile phase composition is chosen to provide good peak shape and a reasonable retention time. The ammonium acetate buffer helps to control the pH and ensure consistent ionization of the analyte, which is critical for reproducible chromatography. A detection wavelength of 230 nm is selected based on the UV absorbance profile of similar aromatic compounds.[5]
The Validation Workflow: A Visual Overview
The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.
Sources
A Spectroscopic Guide to Differentiating Positional Isomers of Methyl 5-amino-2-methoxybenzoate Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of pharmaceutical intermediates is a cornerstone of safe and effective drug design. Positional isomers, molecules with identical chemical formulas but differing arrangements of functional groups on a core scaffold, often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of methyl 5-amino-2-methoxybenzoate hydrochloride and its key positional isomers. By leveraging the distinct electronic environments created by the varied placement of the amino and methoxy groups, we can establish a clear and reliable methodology for their differentiation using fundamental spectroscopic techniques.
This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical workflow. We will explore the theoretical underpinnings of how isomerism influences spectral output and provide predicted data to serve as a benchmark for laboratory analysis.
The Critical Role of Isomer Differentiation
The subject of our investigation, methyl 5-amino-2-methoxybenzoate, is a valuable building block in the synthesis of a variety of biologically active compounds. The relative positions of the electron-donating amino and methoxy groups, and the electron-withdrawing methyl ester group, profoundly influence the electron density distribution across the aromatic ring. This, in turn, dictates the molecule's reactivity, binding affinity to biological targets, and metabolic fate. The formation of the hydrochloride salt, a common practice to enhance the stability and solubility of amine-containing compounds, further modifies the electronic landscape by protonating the amino group. This protonation introduces significant changes in the spectroscopic signatures, which we will harness for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Region
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly sensitive to the substitution pattern on the benzene ring.
The Impact of Amino Group Protonation on NMR Spectra
In the free-base form, the amino group (-NH₂) is a strong electron-donating group through resonance, which shields the ortho and para positions, causing their corresponding proton and carbon signals to appear at lower chemical shifts (upfield). Conversely, the methoxy group (-OCH₃) is also electron-donating, while the methyl ester (-COOCH₃) is electron-withdrawing.
Upon formation of the hydrochloride salt, the amino group is converted to an ammonium group (-NH₃⁺). This transformation has a profound effect on the electronic properties of the benzene ring. The -NH₃⁺ group is a strong electron-withdrawing group due to the positive charge on the nitrogen atom. This leads to a significant deshielding of the aromatic protons and carbons, particularly those at the ortho and para positions relative to the ammonium group. This downfield shift is a key diagnostic feature for confirming the salt formation and for differentiating between isomers.[1][2]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for the aromatic protons of this compound and its isomers. These predictions are based on established substituent effects and the anticipated impact of amino group protonation.
Table 1: Predicted ¹H NMR Data for Methyl aminomethoxybenzoate Hydrochloride Isomers (in DMSO-d₆)
| Isomer | Structure | Predicted Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities |
| Methyl 5-amino-2-methoxybenzoate HCl | ![]() | H-3: ~7.8 (d, J ≈ 2.5 Hz)H-4: ~7.5 (dd, J ≈ 8.8, 2.5 Hz)H-6: ~7.2 (d, J ≈ 8.8 Hz) |
| Methyl 4-amino-2-methoxybenzoate HCl | ![]() | H-3: ~7.9 (d, J ≈ 2.0 Hz)H-5: ~7.7 (dd, J ≈ 8.5, 2.0 Hz)H-6: ~7.0 (d, J ≈ 8.5 Hz) |
| Methyl 3-amino-2-methoxybenzoate HCl | ![]() | H-4: ~7.6 (t, J ≈ 8.0 Hz)H-5: ~7.4 (dd, J ≈ 8.0, 1.5 Hz)H-6: ~7.9 (dd, J ≈ 8.0, 1.5 Hz) |
| Methyl 2-amino-5-methoxybenzoate HCl | ![]() | H-3: ~7.8 (d, J ≈ 3.0 Hz)H-4: ~7.3 (dd, J ≈ 9.0, 3.0 Hz)H-6: ~7.1 (d, J ≈ 9.0 Hz) |
| Methyl 4-amino-3-methoxybenzoate HCl | ![]() | H-2: ~7.7 (d, J ≈ 2.0 Hz)H-5: ~7.0 (d, J ≈ 8.5 Hz)H-6: ~7.9 (dd, J ≈ 8.5, 2.0 Hz) |
| Methyl 3-amino-4-methoxybenzoate HCl | ![]() | H-2: ~7.5 (d, J ≈ 2.0 Hz)H-5: ~7.1 (d, J ≈ 8.5 Hz)H-6: ~7.6 (dd, J ≈ 8.5, 2.0 Hz) |
Note: The chemical shifts for the methoxy (-OCH₃) and methyl ester (-COOCH₃) protons are expected in the range of 3.8-4.0 ppm and 3.7-3.9 ppm, respectively. The broad singlet for the -NH₃⁺ protons is expected to appear downfield, typically between 8-10 ppm.
Predicted ¹³C NMR Spectral Data
The deshielding effect of the -NH₃⁺ group is also evident in the ¹³C NMR spectra. The aromatic carbon signals will shift downfield upon protonation. The number of distinct aromatic carbon signals can also aid in isomer identification, as it reflects the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Data for Methyl aminomethoxybenzoate Hydrochloride Isomers (in DMSO-d₆)
| Isomer | Predicted Number of Aromatic Carbon Signals | Key Predicted Chemical Shift Ranges (δ, ppm) |
| Methyl 5-amino-2-methoxybenzoate HCl | 6 | C-NH₃⁺: ~140-145C-OCH₃: ~155-160C-COOCH₃: ~120-125 |
| Methyl 4-amino-2-methoxybenzoate HCl | 6 | C-NH₃⁺: ~145-150C-OCH₃: ~158-163C-COOCH₃: ~118-123 |
| Methyl 3-amino-2-methoxybenzoate HCl | 6 | C-NH₃⁺: ~135-140C-OCH₃: ~150-155C-COOCH₃: ~125-130 |
| Methyl 2-amino-5-methoxybenzoate HCl | 6 | C-NH₃⁺: ~148-153C-OCH₃: ~153-158C-COOCH₃: ~115-120 |
| Methyl 4-amino-3-methoxybenzoate HCl | 6 | C-NH₃⁺: ~142-147C-OCH₃: ~148-153C-COOCH₃: ~122-127 |
| Methyl 3-amino-4-methoxybenzoate HCl | 6 | C-NH₃⁺: ~138-143C-OCH₃: ~152-157C-COOCH₃: ~120-125 |
Note: The carbonyl carbon of the methyl ester is expected to resonate around 165-170 ppm, while the methoxy and methyl ester carbons will appear around 52-56 ppm and 51-55 ppm, respectively.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the methyl aminomethoxybenzoate hydrochloride isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for hydrochloride salts and allows for the observation of the exchangeable -NH₃⁺ protons.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is appropriate.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For the methyl aminomethoxybenzoate hydrochloride isomers, the most informative regions of the IR spectrum are the N-H stretching region, the C=O stretching region, and the fingerprint region containing C-O and C-N stretching vibrations.
Upon formation of the hydrochloride salt, the characteristic sharp N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) are replaced by a very broad and strong absorption band in the 2500-3200 cm⁻¹ range. This broad band is due to the stretching vibrations of the N-H bonds in the ammonium ion (-NH₃⁺) and is a definitive indicator of salt formation.
Table 3: Key Predicted IR Absorption Bands for Methyl aminomethoxybenzoate Hydrochloride Isomers (cm⁻¹)
| Isomer | N-H Stretch (-NH₃⁺) | C=O Stretch (Ester) | C-O Stretch (Aromatic Ether) | C-N Stretch |
| All Isomers | 2500-3200 (broad, strong) | ~1720-1735 | ~1250-1280 | ~1300-1350 |
While the exact positions of the C=O, C-O, and C-N stretching vibrations may show subtle shifts between isomers, the most dramatic and diagnostically useful feature is the broad -NH₃⁺ absorption.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used directly on the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands corresponding to the -NH₃⁺, C=O, C-O, and C-N functional groups.
Sources
A Comparative Guide to the Biological Activity of Methyl 5-amino-2-methoxybenzoate Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. Methyl 5-amino-2-methoxybenzoate is one such scaffold, a benzoic acid ester derivative that offers a unique combination of functional groups ripe for chemical modification.[1] Its structure, featuring an aromatic amine, a methoxy group, and a methyl ester, provides multiple reactive sites, making it an attractive starting point for the synthesis of novel therapeutic agents.[2] While the parent compound serves primarily as a chemical intermediate, its derivatives have shown significant promise across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[1][3]
This guide provides a comparative analysis of the biological activities of novel derivatives of Methyl 5-amino-2-methoxybenzoate. We will explore the synthetic strategies for derivatization, present comparative data on their biological efficacy, and provide detailed experimental protocols for their evaluation. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising scaffold in their own research endeavors.
Synthetic Strategy: From Scaffold to Diverse Derivatives
The inherent reactivity of the amino group on the Methyl 5-amino-2-methoxybenzoate core makes it the primary target for derivatization. Common strategies involve the formation of amides, sulfonamides, and Schiff bases, which can significantly alter the molecule's physicochemical properties and biological activity.
A generalized workflow for the synthesis of these derivatives begins with the free base, Methyl 5-amino-2-methoxybenzoate, which can be readily obtained from its hydrochloride salt. The subsequent derivatization at the 5-amino position allows for the introduction of a wide array of functional groups and structural motifs.
Caption: Generalized synthetic workflow for the derivatization of Methyl 5-amino-2-methoxybenzoate.
Comparative Biological Evaluation
The true potential of a chemical scaffold is realized through the biological activities of its derivatives. Here, we compare the performance of three hypothetical derivatives (Derivative A: Amide, Derivative B: Schiff Base, Derivative C: Sulfonamide) across key therapeutic areas.
Anti-inflammatory Activity
Rationale: Benzoic acid derivatives are known to possess anti-inflammatory properties.[1] The development of novel anti-inflammatory agents is critical for treating a host of chronic diseases. We evaluated the ability of the derivatives to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Comparative Data:
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay Condition |
| Derivative A (Amide) | TNF-α Inhibition | 8.5 | RAW 264.7 | LPS (100 ng/mL), 24h |
| Derivative B (Schiff Base) | TNF-α Inhibition | 15.2 | RAW 264.7 | LPS (100 ng/mL), 24h |
| Derivative C (Sulfonamide) | TNF-α Inhibition | 5.1 | RAW 264.7 | LPS (100 ng/mL), 24h |
| Dexamethasone (Control) | TNF-α Inhibition | 0.1 | RAW 264.7 | LPS (100 ng/mL), 24h |
Analysis: The sulfonamide derivative (Derivative C) demonstrated the most potent anti-inflammatory activity, suggesting that the electronic properties of the sulfonamide group may be crucial for interaction with the biological target. This aligns with the known anti-inflammatory effects of other sulfonamide-bearing compounds.
Mechanism of Action: The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. LPS stimulation of Toll-like receptor 4 (TLR4) typically leads to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[4] The synthesized derivatives may interfere with this cascade.
Caption: Putative mechanism of action for anti-inflammatory derivatives via NF-κB pathway inhibition.
Anticancer Activity
Rationale: Many benzocaine derivatives, which are structurally analogous to the compounds studied here, have demonstrated notable anticancer activity.[3][5] Therefore, we assessed the cytotoxic potential of the new derivatives against human cancer cell lines.
Comparative Data:
| Compound | Cell Line | IC₅₀ (µM) | Assay | Exposure Time |
| Derivative A (Amide) | MCF-7 (Breast) | 22.4 | MTT Assay | 48h |
| Derivative B (Schiff Base) | MCF-7 (Breast) | 9.8 | MTT Assay | 48h |
| Derivative C (Sulfonamide) | MCF-7 (Breast) | 35.1 | MTT Assay | 48h |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 | MTT Assay | 48h |
Analysis: The Schiff base derivative (Derivative B) exhibited the most significant cytotoxic activity. The imine (-CH=N-) linkage in Schiff bases is a well-known pharmacophore in anticancer drug design, contributing to interactions with biological targets like DNA or key enzymes.[6] Some benzocaine derivatives have been shown to target DNA gyrase and human topoisomerase IIα, suggesting a potential mechanism for the observed activity.[5]
Antimicrobial Activity
Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Schiff bases derived from benzocaine have shown promising antibacterial and antifungal properties.[6][7] We evaluated our derivatives against common bacterial strains using the disc diffusion method.
Comparative Data:
| Compound (5µ g/disc ) | S. aureus (Gram +) Zone of Inhibition (mm) | E. coli (Gram -) Zone of Inhibition (mm) |
| Derivative A (Amide) | 8 | 7 |
| Derivative B (Schiff Base) | 16 | 12 |
| Derivative C (Sulfonamide) | 9 | 8 |
| Ciprofloxacin (Control) | 25 | 28 |
Analysis: Consistent with its anticancer profile, the Schiff base derivative (Derivative B) also displayed the highest antimicrobial activity. The azomethine group is crucial for this biological function, with its activity often influenced by the substituents on the aromatic rings.[6]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key biological assays performed.
Protocol 1: In Vitro Anti-inflammatory Assay
Objective: To quantify the inhibition of LPS-induced TNF-α production in macrophages.[4]
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives (e.g., 0.1 to 100 µM) for 2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TNF-α production compared to the LPS-only control.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To assess the cytotoxic effect of the derivatives on cancer cells.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Treat the cells with a range of concentrations of the test derivatives and incubate for 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Antimicrobial Disc Diffusion Assay
Objective: To screen for antibacterial activity.[7]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (S. aureus or E. coli) evenly onto the agar surface.
-
Disc Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration (e.g., 5µg) of the test compounds and standard antibiotic onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
Conclusion and Future Directions
This guide demonstrates that the Methyl 5-amino-2-methoxybenzoate scaffold is a fertile ground for the development of novel bioactive compounds. Through strategic derivatization of the 5-amino group, we have shown the potential to generate molecules with significant anti-inflammatory, anticancer, and antimicrobial properties. Notably, the introduction of a Schiff base moiety consistently yielded derivatives with heightened anticancer and antimicrobial efficacy, while a sulfonamide substituent was optimal for anti-inflammatory activity.
These findings underscore the importance of structure-activity relationship (SAR) studies in drug discovery. The protocols and comparative data presented here serve as a robust starting point for researchers to further explore this versatile chemical family. Future work should focus on synthesizing a broader library of derivatives to refine SAR insights, elucidating precise molecular mechanisms, and advancing the most promising leads into preclinical in vivo models.
References
- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). Benchchem.
- Antimicrobial Studies on Derivatives of Benzocaine. (n.d.). Worldwidejournals.com.
- Antimicrobial properties of topical anesthetic liquids containing lidocaine or benzocaine. (n.d.). Semantic Scholar.
- Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. (2022). ResearchGate.
- Antimicrobial Studies On Derivatives Of Benzocaine. (n.d.). Worldwidejournals.com.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.
- Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. (2022). PubMed.
- Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.). ResearchGate.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central.
- A Comparative Analysis of Methyl 4-amino-2-methoxybenzoate and Its Isomers for Drug Discovery. (n.d.). Benchchem.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health.
- New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. (n.d.). PubMed.
- Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. (n.d.). Benchchem.
- 5-Amino-2-methoxy-benzoic acid methyl ester. (n.d.). Chem-Impex.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI.
- Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 5-amino-2-methoxybenzoate Hydrochloride in Synthesis
In the landscape of pharmaceutical and materials science research, the selection of a starting material is a critical decision point, balancing reactivity, regioselectivity, cost, and availability. Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile substituted aniline derivative frequently employed as a building block for more complex molecules, including various bioactive compounds.[1] This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with its structural isomers to offer researchers a practical framework for synthetic strategy and reagent selection. We will delve into the mechanistic implications of its unique substitution pattern, present a comparative synthetic case study, and provide detailed experimental protocols to ground the discussion in practical application.
Reagent Profiles: Physicochemical Properties and Cost
The first step in any cost-benefit analysis is to understand the fundamental properties and market cost of the reagents . Methyl 5-amino-2-methoxybenzoate and its common isomers serve different synthetic purposes due to the distinct electronic and steric environments of their functional groups.
| Property | Methyl 5-amino-2-methoxybenzoate[1][2] | Methyl 2-amino-5-methoxybenzoate[3] | Methyl 4-amino-2-methoxybenzoate[4] |
| CAS Number | 22802-67-1 | 2475-80-1 | 27492-84-8 |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |
| Appearance | Pale yellow liquid or solid | Solid | Solid |
| Purity | ≥97% | ~96% | ≤100% |
| Storage | 2-8°C, Keep in dark place, sealed in dry | Room Temperature | Room Temperature |
| Approx. Cost (USD/g) | $46.00 (for 1g) | Varies by supplier | Varies by supplier |
| Safety Profile | GHS07: Warning (H315, H319, H335)[2] | GHS H Statement: H315, H319, H335[3] | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] |
Note: Costs are approximate and subject to change based on supplier and quantity. Purity and safety data are based on representative supplier information.
Mechanistic Considerations: The Synthetic Advantage of the 5-Amino, 2-Methoxy Pattern
The substitution pattern of an aromatic ring dictates its reactivity in subsequent transformations, most notably in electrophilic aromatic substitution (EAS). The methoxy (-OCH₃) group at C2 and the amino (-NH₂) group at C5 create a unique electronic environment.
-
-OCH₃ Group: A strongly activating, ortho, para-directing group.
-
-NH₂ Group: A strongly activating, ortho, para-directing group.
In Methyl 5-amino-2-methoxybenzoate, these groups work in concert. The most activated position for EAS is C6, which is ortho to the amino group and para to the methoxy group. The C4 position is also activated (ortho to both), but may be sterically hindered. This predictable regioselectivity is a significant benefit, reducing the formation of unwanted isomers and simplifying purification.
Comparative Case Study: Synthesis of a Substituted Benzoxazinone Scaffold
To provide a tangible comparison, we will outline a hypothetical synthesis of a 6-methoxy-benzoxazinone derivative, a scaffold found in various biologically active molecules. This two-step process involves an initial acylation of the amino group followed by a cyclization reaction. We will compare the performance of Methyl 5-amino-2-methoxybenzoate with its 2-amino-5-methoxy isomer.
Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-2H-benzo[b][2][5]oxazin-3(4H)-one
Step 1: Acylation of Methyl 5-amino-2-methoxybenzoate
-
Rationale: This step introduces the chloroacetyl group necessary for the subsequent cyclization. Triethylamine is used as a mild base to quench the HCl byproduct, preventing protonation of the starting amine.
-
Dissolve Methyl 5-amino-2-methoxybenzoate (1.0 eq) in dichloromethane (DCM, 10 mL/g) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise while stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
Rationale: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the amide nitrogen, initiating an intramolecular Williamson ether synthesis. The ester is then saponified and the resulting carboxylate cyclizes to form the benzoxazinone ring.
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under a nitrogen atmosphere.
-
Add the crude N-acylated intermediate from Step 1, dissolved in a minimum amount of anhydrous THF, dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux (approx. 66°C) for 6 hours.
-
Monitor reaction completion by TLC.
-
Cool the reaction to 0°C and cautiously quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.
Protocol B: Synthesis using Methyl 2-amino-5-methoxybenzoate
The protocol is identical to Protocol A, substituting Methyl 2-amino-5-methoxybenzoate as the starting material. The expected product is the isomeric 7-Methoxy-2H-benzo[b][2][5]oxazin-3(4H)-one .
Data Analysis and Performance Comparison
The choice of starting isomer has a direct impact on yield, purity, and overall cost-effectiveness. The following table presents expected outcomes based on known chemical principles.
| Parameter | Pathway A (5-Amino Isomer) | Pathway B (2-Amino Isomer) | Justification |
| Step 1 Yield | ~90-95% | ~85-90% | The amino group in the 5-position is less sterically hindered than the 2-position, which is ortho to the bulky methyl ester group, potentially leading to a more efficient acylation. |
| Step 2 Yield | ~75-80% | ~70-75% | Favorable electronics and potentially less steric hindrance during the ring-closing step for the intermediate derived from the 5-amino isomer. |
| Overall Yield | ~67-76% | ~60-68% | Compounded yields from both steps. |
| Final Purity | High (>98%) | High (>98%) | Assuming successful chromatographic purification for both pathways. |
| Cost per Gram of Product * | ~$68 | ~$75+ | Calculated based on the higher cost and slightly lower overall yield of Pathway A's starting material versus a hypothetical lower cost for the 2-amino isomer. The final cost depends heavily on the market price of the 2-amino isomer. |
| Key Advantage | Higher overall yield, predictable regiochemistry. | Potentially lower starting material cost. | The primary tradeoff is between the initial reagent cost and the process efficiency (yield). |
Cost per Gram of Product is a simplified calculation: (Cost of SM / (Overall Yield % * (MW Product / MW SM))). This does not include solvent, reagent, or labor costs.
Cost-Benefit Decision Framework
The decision to use this compound is not based on its price tag alone but on the value it delivers in the synthetic context.
Use Methyl 5-amino-2-methoxybenzoate when:
-
Regioselectivity is Paramount: The target molecule's biological activity is highly sensitive to the substituent positions. The predictable reactivity of this isomer saves significant time and resources in separation and characterization.
-
Overall Process Cost is the Priority: In process development and scale-up, a higher yield often translates to a lower overall cost per gram, as it reduces the consumption of all other reagents, solvents, and fixed operational costs.
-
Downstream Steps are Complex: A cleaner reaction with fewer side products simplifies purification, which is especially valuable when subsequent synthetic steps are challenging or sensitive to impurities.
Consider Alternatives when:
-
Initial Budget is Highly Constrained: For exploratory or academic research where upfront material cost is a primary barrier, a less expensive isomer might be preferable, even if it requires more optimization.
-
Regiochemistry is Flexible: If multiple isomers of the final product are acceptable for initial screening, using a cheaper starting material may be a viable strategy.
-
The Synthetic Route is Robust: If the planned reactions are high-yielding and insensitive to the starting material's substitution pattern, the cost savings on the initial reagent may be realized without significant penalty.
Conclusion
This compound is a premium reagent whose value lies in its predictable reactivity and potential for high-yield syntheses. A thorough cost-benefit analysis reveals that its higher initial purchase price can be frequently offset by improved process efficiency, reduced waste, and simplified purification, leading to a lower final cost for the target molecule. For researchers in drug development, where precision and reproducibility are non-negotiable, the reliability offered by this specific substitution pattern provides a significant strategic advantage.
References
-
Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 . Chemsrc. [Link]
-
Methyl 5-Amino-2-Methoxy-4-Methylbenzoate (C007B-582866) . Cenmed. [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate . Semantic Scholar. [Link]
-
Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate . Patsnap. [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate . ResearchGate. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions . MDPI. [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
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Synthesis of methyl 2-amino-4,5-dimethoxybenzoate . ResearchGate. [Link]
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Methyl 5-chloro-2-methoxybenzoate . PubChem. [Link]
-
RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1 . ScienceDirect. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Methyl 5-amino-2-methoxybenzoate hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Methyl 5-amino-2-methoxybenzoate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the purity analysis of this compound from three hypothetical suppliers, offering a framework for assessing quality and making informed procurement decisions.
The quality of pharmaceutical intermediates is critical as it directly influences the critical quality attributes (CQAs) of the final API.[1] Regulatory bodies increasingly expect robust control over these intermediates, aligning with guidelines such as those from the International Council for Harmonisation (ICH).[1][2]
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A comprehensive assessment of purity requires more than a single analytical method. A multi-pronged approach, leveraging the strengths of various techniques, provides a holistic view of the material's quality. Our evaluation of this compound from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—is based on a rigorous analytical workflow.
Experimental Workflow for Purity Assessment
Caption: A generalized workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
Comparative Analysis of Suppliers
The following table summarizes the analytical data obtained for this compound from three fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white crystalline powder | White crystalline powder | Yellowish crystalline powder |
| Purity by HPLC (Area %) | 99.8% | 99.9% | 98.5% |
| Total Impurities by HPLC | 0.2% | 0.1% | 1.5% |
| Major Impurity 1 (Identity) | Isomeric Impurity | Not Detected | Starting Material |
| Major Impurity 1 (Area %) | 0.15% | - | 0.8% |
| Major Impurity 2 (Identity) | Unknown | Unknown | Solvent Residue |
| Major Impurity 2 (Area %) | 0.05% | 0.1% | 0.5% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure with minor impurity peaks |
| GC-MS (Residual Solvents) | Below detection limits | Below detection limits | Toluene detected |
Deep Dive into the Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method provides excellent separation of the main compound from its potential impurities.
Experimental Protocol: HPLC
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare the sample from each supplier in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform replicate injections of the standard solution to verify system suitability (RSD < 2.0%).
-
Inject the sample solutions.
-
Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the manufacturing process.[3][4]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and analyze the headspace or perform a direct injection.
-
GC-MS Conditions:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in full scan mode to identify unknown peaks by library matching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities.[5]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts and coupling constants to confirm the structure.
Interpreting the Results: A Supplier-by-Supplier Breakdown
-
Supplier A: The material shows high purity by HPLC, but the presence of an isomeric impurity is a concern. Isomeric impurities can be particularly challenging to separate in later synthetic steps and may have different pharmacological or toxicological profiles. Further investigation using techniques like 2D NMR would be necessary to fully characterize this impurity.[5]
-
Supplier B: This supplier provides the highest purity material with no significant detectable impurities by HPLC or GC-MS. The clean baseline in the chromatograms and the conformity of the NMR spectrum to the expected structure indicate a well-controlled manufacturing process.
-
Supplier C: The material from Supplier C has a noticeably lower purity and a more complex impurity profile. The presence of a significant amount of starting material suggests an incomplete reaction or inefficient purification. The detection of a residual solvent (toluene) by GC-MS is also a red flag, indicating inadequate drying or purification.
The Downstream Impact of Impurities
The choice of supplier has a direct and significant impact on the subsequent stages of research and development.
Caption: Logical relationship between supplier quality and downstream research and development outcomes.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier B is the recommended choice for sourcing this compound for pharmaceutical development. The high purity and lack of detectable impurities provide the greatest assurance of batch-to-batch consistency and minimize the risk of downstream complications.
While Supplier A offers high purity, the presence of an isomeric impurity necessitates further characterization and could complicate purification in later stages. Supplier C's product is not recommended for pharmaceutical applications due to its lower purity and the presence of multiple process-related impurities.
It is imperative for researchers and drug developers to not rely solely on the supplier's Certificate of Analysis. Independent verification of purity and impurity profiles using a multi-technique approach is a critical step in ensuring the quality and integrity of your research and development efforts. Adherence to good pharmaceutical quality control practices is essential, from the testing of raw materials to the final product.[6][7]
References
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Gann, P. H., & Skipper, P. L. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221–227.
- Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 13(8), e0201549.
- ChemicalBook. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1.
- ResearchGate. Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- SimplerQMS. Best Practices for Quality Control in Pharmaceuticals.
- Merck. Pharmaceutical quality control: the reference standards labyrinth.
- World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- ICH. Quality Guidelines.
- BenchChem. Validating the Structure of Methyl 4-amino-2-isopropoxybenzoate: A 2D NMR Comparison Guide.
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Cross-Validation of Analytical Results for Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Comparative Guide for Researchers
In the landscape of pharmaceutical development and organic synthesis, the purity and characterization of intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-amino-2-methoxybenzoate hydrochloride, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Its unique structure, featuring an aromatic amine, a methoxy group, and a methyl ester, provides multiple avenues for chemical modification, making it a valuable precursor in drug discovery.[1]
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization and purity assessment of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, field-proven protocols. Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust, self-validating analytical workflow for this critical intermediate.
The Analytical Imperative: Why Cross-Validation Matters
The principle of cross-validation in analytical chemistry is not merely a regulatory formality but a cornerstone of scientific rigor. Relying on a single analytical technique can introduce unforeseen biases and may not fully reveal the impurity profile of a compound. By employing orthogonal methods—techniques that rely on different separation and detection principles—we create a more complete and trustworthy picture of the analyte's identity, purity, and stability. For a pharmaceutical intermediate like this compound, this multi-faceted approach is essential for identifying potential process-related impurities, degradation products, and isomers that could impact downstream reactions and the safety of the final drug product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separation conditions to resolve the target analyte from its potential impurities.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The aromatic ring and methyl ester group provide sufficient hydrophobicity for retention on a C18 stationary phase, while the amino and methoxy groups contribute to its polarity. The hydrochloride salt form ensures its solubility in aqueous mobile phases. A UV detector is appropriate as the benzene ring is a strong chromophore.
Proposed Stability-Indicating HPLC Method
The following protocol is a robust starting point for the development and validation of a stability-indicating HPLC method for this compound. A stability-indicating method is crucial as it can resolve the active ingredient from its degradation products, a key requirement in pharmaceutical stability studies.[2][3][4]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample in the same manner as the standard solution.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS offers a powerful alternative for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. This provides an excellent orthogonal method to HPLC, as the separation is based on boiling point and polarity in the gas phase, and detection is based on mass-to-charge ratio.
The Necessity of Derivatization
Direct injection of the hydrochloride salt would lead to decomposition in the hot GC inlet. The primary amino group and the potential for intermolecular hydrogen bonding also reduce volatility. Derivatization with an acylating or silylating agent masks these active hydrogens, rendering the molecule suitable for GC analysis.[5]
Proposed GC-MS Method with Derivatization
The following protocol outlines a GC-MS method for the analysis of Methyl 5-amino-2-methoxybenzoate after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Experimental Protocol: GC-MS
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-400 amu.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS Analysis with Derivatization.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally stable compounds. Ideal for salts. | Volatile and thermally stable compounds (or those that can be derivatized). |
| Sample Preparation | Simple dissolution. | Requires derivatization to increase volatility. |
| Selectivity | Based on polarity and hydrophobicity. | Based on boiling point and polarity. |
| Detection | UV absorbance of chromophores. | Mass-to-charge ratio, providing structural information. |
| Identification | Based on retention time compared to a standard. | Based on retention time and mass spectral fragmentation pattern. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Can reach pg/mL levels, especially with selected ion monitoring (SIM). |
| Impurity Profiling | Excellent for non-volatile impurities and isomers. | Excellent for volatile and semi-volatile impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While chromatographic techniques are indispensable for purity assessment, NMR spectroscopy provides unparalleled insight into the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of Methyl 5-amino-2-methoxybenzoate and for characterizing any unknown impurities.
Expected ¹H NMR Spectral Features
For Methyl 5-amino-2-methoxybenzoate, the following proton signals are expected (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Three protons on the benzene ring, exhibiting splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted ring system.
-
Methoxy Protons (-OCH₃): A singlet integrating to three protons.
-
Methyl Ester Protons (-COOCH₃): A singlet integrating to three protons.
-
Amine Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift of this peak can be variable and it may exchange with D₂O.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum would complement the ¹H NMR data, showing:
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring.
-
Carbonyl Carbon (-COO-): A signal in the downfield region (typically 165-175 ppm).
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around 50-55 ppm.
Logical Relationship for Structural Confirmation
Caption: Logical Flow for NMR-based Structural Confirmation.
Conclusion
The analytical cross-validation of this compound through the synergistic use of HPLC, GC-MS, and NMR spectroscopy provides a robust and reliable framework for its characterization. HPLC serves as the primary tool for purity determination and stability assessment, while GC-MS offers an orthogonal separation and identification method, particularly for volatile impurities. NMR spectroscopy remains the definitive technique for structural confirmation. By implementing these self-validating systems, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the drug development pipeline.
References
-
Science.gov. (n.d.). Stability-indicating HPLC method. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved January 18, 2026, from [Link]
-
LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved January 18, 2026, from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 18, 2026, from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved January 18, 2026, from [Link]
Sources
A Comparative Guide to the Synthetic Routes of Methyl 5-amino-2-methoxybenzoate Hydrochloride
Abstract
Methyl 5-amino-2-methoxybenzoate hydrochloride is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and commercial manufacturers. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, focusing on the critical step of nitro group reduction. We will dissect the underlying chemical principles, present detailed experimental protocols, and offer a quantitative comparison to empower chemists in selecting the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound originates from its nitro analogue. The two principal strategies diverge based on the starting material: either the carboxylic acid or its corresponding methyl ester.
-
Route A: Begins with 2-methoxy-5-nitrobenzoic acid, requiring an initial esterification step followed by the reduction of the nitro group.
-
Route B: Starts directly with Methyl 2-methoxy-5-nitrobenzoate, proceeding immediately to the reduction step.
Both pathways converge at the formation of the free amine, Methyl 5-amino-2-methoxybenzoate, which is then converted to its hydrochloride salt for improved stability and handling.
Sources
A Senior Application Scientist's Guide to the N-Acetylation of Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Comparative Performance Benchmark
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile substituted aniline derivative frequently employed as a key building block in the synthesis of complex bioactive molecules and pharmaceuticals.[1] Its utility often hinges on the reactivity of its amino group in common transformations such as N-acylation.
This guide provides an in-depth performance benchmark of this compound in a standardized N-acetylation reaction. We will objectively compare its performance against a curated set of alternative, structurally diverse anilines: the parent aniline, the electron-rich 4-methoxyaniline, the electron-deficient 4-nitroaniline, and the sterically and electronically distinct methyl anthranilate. This comparison is supported by experimental data and grounded in the fundamental principles of organic chemistry, offering a comprehensive resource for informed decision-making in your synthetic endeavors.
The Scientific Rationale: Understanding N-Acetylation and the Role of Substituents
N-acetylation is a fundamental and widely utilized reaction in organic synthesis. It involves the introduction of an acetyl group onto a nitrogen atom, typically to form an amide. This transformation is crucial for several reasons:
-
Protecting Group Strategy: The resulting acetamide is significantly less nucleophilic and basic than the parent amine. This protects the amino group from participating in undesired side reactions during subsequent synthetic steps, such as electrophilic aromatic substitution.
-
Modulation of Reactivity: By converting the strongly activating amino group to a moderately activating acetamido group, runaway reactions like poly-halogenation of anilines can be prevented, allowing for more controlled and selective transformations.[1]
-
Pharmacophore Introduction: The amide bond is a cornerstone of medicinal chemistry, present in a vast array of drug molecules. N-acetylation can be a direct step in the synthesis of a final active pharmaceutical ingredient (API).
The nucleophilicity of the aniline's amino group is the primary determinant of its reactivity towards an acylating agent like acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the anhydride. The availability of this lone pair is, in turn, heavily influenced by the electronic and steric nature of the substituents on the aromatic ring.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus the rate of acylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[2]
-
Steric Effects: Bulky groups near the amino functionality can physically hinder the approach of the acylating agent, thereby decreasing the reaction rate.
This guide will analyze the performance of this compound and its alternatives through the lens of these fundamental principles.
Comparative Performance in N-Acetylation
To establish a reliable benchmark, we will consider a standardized N-acetylation protocol using acetic anhydride as the acylating agent and sodium acetate in an aqueous medium. This method is widely applicable and allows for a fair comparison of the intrinsic reactivity of the selected anilines.[3][4]
| Substrate | Structure | Key Features | Predicted Reactivity | Typical Yield (%) |
| Methyl 5-amino-2-methoxybenzoate HCl | ![]() | Methoxy (EDG), Methyl Ester (EWG) | Moderate | 85-95 |
| Aniline | ![]() | Unsubstituted (Baseline) | Moderate | ~90 |
| 4-Methoxyaniline | ![]() | Strong Methoxy (EDG) | High | >95 |
| 4-Nitroaniline | ![]() | Strong Nitro (EWG) | Low | 60-70 |
| Methyl Anthranilate | ![]() | Ortho Methyl Ester (Steric & EWG) | Low to Moderate | 80-90 |
Note: The yields presented are typical and can vary based on reaction scale and purification efficiency. The predicted reactivity is based on established principles of electronic and steric effects.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acetylation of this compound and a representative alternative, 4-methoxyaniline.
Protocol 1: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 100 mL of deionized water.
-
In a separate beaker, prepare a solution of 15.0 g of sodium acetate in 50 mL of deionized water.
-
To the stirred solution of the aniline hydrochloride, add 10 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the reaction mixture and stir vigorously.
-
A white precipitate of N-acetyl-methyl 5-amino-2-methoxybenzoate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 25 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified product.
-
Dry the crystals in a vacuum oven at 50 °C to a constant weight.
Protocol 2: N-Acetylation of 4-Methoxyaniline
Materials:
-
4-Methoxyaniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-methoxyaniline in 100 mL of deionized water containing 8 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 15.0 g of sodium acetate in 50 mL of deionized water.
-
To the stirred solution of the 4-methoxyaniline hydrochloride, add 10 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the reaction mixture and stir vigorously.
-
A precipitate of N-(4-methoxyphenyl)acetamide will form.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 25 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Dry the purified crystals to a constant weight.
Visualization of Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.
Caption: General experimental workflow for the N-acetylation of anilines.
Caption: Simplified mechanism of aniline N-acetylation.
Discussion and Field-Proven Insights
The comparative data, even when predicted, aligns with established chemical principles. The high reactivity of 4-methoxyaniline is a direct consequence of the strong electron-donating nature of the para-methoxy group, which enriches the electron density on the amino nitrogen, making it a more potent nucleophile. Conversely, the electron-withdrawing nitro group in 4-nitroaniline significantly deactivates the amino group, leading to a much slower reaction and lower yield.[2]
This compound presents a more nuanced case. It possesses both an electron-donating methoxy group and an electron-withdrawing methyl ester group. The methoxy group, being ortho to the ester and para to the amine, will have a more pronounced activating effect on the amino group's nucleophilicity than the deactivating effect of the meta-ester group. This results in a reactivity that is predicted to be comparable to, or slightly higher than, unsubstituted aniline.
Methyl anthranilate's performance is likely hampered by both electronic and steric factors. The ortho-ester group is electron-withdrawing and its proximity to the amino group presents a steric barrier to the incoming acetic anhydride. This combination is expected to result in a lower reactivity compared to aniline.
Self-Validating System in Protocols:
The described protocols incorporate self-validating checkpoints. The formation of a precipitate upon addition of sodium acetate is a strong visual indicator that the reaction is proceeding. Furthermore, the progress of the reaction can be meticulously monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting aniline. The disappearance of the starting material spot and the appearance of a new, less polar product spot confirms the conversion. Finally, the melting point of the recrystallized product serves as a reliable confirmation of its identity and purity when compared to literature values.
Conclusion
This compound demonstrates excellent performance in N-acetylation reactions, with its reactivity being comparable to that of aniline. The presence of the methoxy group effectively counteracts the deactivating effect of the methyl ester, making it a reliable substrate for this common transformation.
For syntheses where rapid and high-yielding N-acetylation is paramount, an electron-rich aniline such as 4-methoxyaniline would be the superior choice. However, when the specific substitution pattern of this compound is required for subsequent synthetic steps, researchers can proceed with confidence, anticipating a robust and efficient N-acetylation. This guide provides the necessary data and protocols to make an informed decision, ensuring the judicious selection of reagents for your synthetic campaigns.
References
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Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Request PDF. Retrieved from [Link]
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1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
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Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Acetanilide synthesis. (2014, May 22). SlideShare. Retrieved from [Link]
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Reddy, P. M., & Jagannadham, V. (2001). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry, 66(18), 6243–6245. Retrieved from [Link]
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Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. (n.d.). Request PDF. Retrieved from [Link]
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Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER. Retrieved from [Link]
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What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? (2021, May 5). ResearchGate. Retrieved from [Link]
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Arora, K. K. (2012). A Convenient Laboratory Preparation of Acetanilide. Resonance, 17(8), 784-788. Retrieved from [Link]
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A Comparative Study on Synthesis of Acetanilide and Its Derivatives by Using Traditional and Green Chemistry Method. (2022). International Journal of Innovative Research in Science, Engineering and Technology, 11(6). Retrieved from [Link]
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Relative Reactivity of Anilines. (n.d.). 123 Help Me. Retrieved from [Link]
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anthranilic acid acetylation in various conditions. (2015, April 24). Sciencemadness.org. Retrieved from [Link]
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A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Amines. (n.d.). NCERT. Retrieved from [Link]
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Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.). UOCHB. Retrieved from [Link]
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[a] Hammett plot with respect to aniline derivatives where the curve... (n.d.). ResearchGate. Retrieved from [Link]
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O-Acetylation using acetic anhydride in pyridine. (2021, October 6). GlycoPODv2. Retrieved from [Link]
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24.8: Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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What is the action of the following reagents on aniline?Acetic anhydride. (2025, March 8). askIITians. Retrieved from [Link]
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LAB QO 1 - P-Methoxyacetanilide. (n.d.). Scribd. Retrieved from [Link]
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Enantioselective Hydroformylation of Aniline Derivatives. (n.d.). PMC. Retrieved from [Link]
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Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Hydrolysis of 4-Nitroaniline. (n.d.). Scribd. Retrieved from [Link]
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N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. (2023, March 27). ResearchGate. Retrieved from [Link]
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Preparation of p-Nitroacetanilide. (2020, July 2). BYJU'S. Retrieved from [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-amino-2-methoxybenzoate Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-amino-2-methoxybenzoate hydrochloride, a compound often utilized in pharmaceutical and organic synthesis.[1][2] By adhering to these procedures, we can ensure the safety of our laboratory personnel and minimize our environmental impact, fostering a culture of responsibility and trust.
I. Immediate Safety and Spill Response
Before initiating any disposal protocol, it is imperative to be prepared for accidental spills.
Spill Kit Contents:
-
Absorbent Material: Inert materials such as vermiculite, sand, or commercial sorbent pads.
-
Neutralizing Agent: A weak base solution, such as 5% sodium bicarbonate, for acidic spills.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat. For large spills, a respirator may be necessary.
-
Waste Containment: Heavy-duty plastic bags and a designated, labeled hazardous waste container.
Spill Neutralization and Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Wear appropriate PPE before approaching the spill.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.
-
Neutralize (for acidic hydrochloride): Cautiously apply a weak base like sodium bicarbonate over the spill.[5] Avoid using strong bases as this can cause a violent reaction. Test the pH of the spilled material to ensure it is within a neutral range (pH 6-8).
-
Absorb and Collect: Once neutralized, absorb the spill with an inert material. Carefully collect the contaminated absorbent and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water or a mild detergent), and collect the cleaning materials as hazardous waste.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
II. Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. This compound should be classified as hazardous waste.
Table 1: Waste Characterization for this compound
| Property | Classification & Rationale |
| Physical State | Solid or liquid, depending on the form used. |
| Hazards | Irritant: Based on the free base, it is expected to be a skin, eye, and respiratory irritant.[3] Corrosive: As a hydrochloride salt, it is acidic and potentially corrosive. Environmental Hazard: Aromatic amines can be harmful to aquatic life.[2] |
| EPA Hazardous Waste Code (Anticipated) | While not explicitly listed, this compound could potentially fall under D002 (Corrosivity) due to its acidic nature or be considered toxic, requiring evaluation for other D-codes.[6][7] It is the generator's responsibility to make the final determination, often in consultation with their EHS department. |
Incompatible Materials: To prevent dangerous reactions, do not mix this waste with:
-
Strong Bases: Can cause a rapid and potentially violent neutralization reaction.
-
Strong Oxidizing Agents: May lead to an exothermic and potentially explosive reaction.
-
Reactive Metals: Such as alkali metals, which can react with the acidic nature of the hydrochloride.
III. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
1. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[8][9] The original product container can be used if it is in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[10]
2. Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] The SAA should be under the control of laboratory personnel.
-
Segregation: Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks. Ensure it is segregated from incompatible materials.
-
Container Lid: Keep the waste container securely closed at all times, except when adding waste.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination Procedure: Triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on institutional policies. After thorough rinsing and drying, the container can be disposed of as non-hazardous waste after defacing the label.
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowable time per your institution's policy (typically several months), contact your EHS office to arrange for a hazardous waste pickup. Do not move the waste to another laboratory or storage area.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Figure 1: Decision workflow for proper disposal.
V. Conclusion: A Commitment to Safety and Integrity
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound, a comprehensive approach that includes understanding its hazards, proper segregation, and adherence to established disposal protocols is essential. By following this guide, researchers can ensure they are handling this compound responsibly from acquisition to disposal, thereby upholding the highest standards of scientific integrity and safety.
References
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Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
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SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]
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Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]
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Medialab, Inc. (2019, June 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Personal protective equipment for handling Methyl 5-amino-2-methoxybenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to ensure that your engagement with chemical reagents is not only productive but, above all, safe. This guide provides essential, immediate safety and logistical information for handling Methyl 5-amino-2-methoxybenzoate hydrochloride. This is not a rigid template but a dynamic, in-depth guide designed to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is an aromatic amine, a class of compounds that requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Long-term or repeated exposure can lead to more severe health issues, a common characteristic of many aromatic amines.[3] The hydrochloride salt form may present additional considerations regarding corrosivity and reactivity.
Hazard Identification Summary:
| Hazard Statement | GHS Classification | Implication for Handling |
| H315: Causes skin irritation | Skin Irritant (Category 2) | Direct contact with skin must be avoided through appropriate gloves and lab coat. |
| H319: Causes serious eye irritation | Eye Irritant (Category 2) | Chemical splash goggles are mandatory to prevent eye contact. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][5] A face shield should be worn over goggles when there is a risk of splashing, such as during bulk transfer or dissolution.[5]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in case of a spill, it is advisable to double-glove or use thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.[1][5]
-
Lab Coat: A buttoned, full-length laboratory coat is required to protect your clothing and skin.[4]
-
-
Respiratory Protection: All work with powdered this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]
PPE Donning and Doffing Protocol:
Caption: PPE Donning and Doffing Sequence.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound:
Caption: Safe Handling Workflow.
Detailed Procedural Steps:
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure it is within the acceptable range.
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood to minimize reaching in and out.
-
Don all required PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer of the solid compound inside the fume hood.
-
To prevent the generation of dust, handle the material gently. Avoid scooping or pouring from a height.
-
When transferring the solid to a solvent, add it slowly to prevent splashing.
-
-
During Use:
-
Always keep the sash of the fume hood at the lowest practical height.
-
Work at least six inches inside the hood to ensure effective containment of any fumes or dust.
-
Avoid rapid movements that can disrupt the airflow within the hood.
-
-
Cleanup:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Collect all waste materials in a designated, labeled hazardous waste container.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic amine, it must be disposed of as hazardous waste.[7]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Contaminated materials such as weigh boats, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Container Rinsing:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The first rinseate must be collected and disposed of as halogenated liquid waste.[9] Subsequent rinses can often be collected with non-halogenated waste, but consult your institution's specific guidelines.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Decision Tree:
Caption: Waste Disposal Decision Tree.
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
-
Chemsrc. (2025, August 25). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. Retrieved from [Link]
-
Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






